A Comprehensive Technical Guide to 4-Methylnicotinoyl Chloride: Properties, Synthesis, and Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. 4-Methylnicotinoyl chloride, with its reactive acyl...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. 4-Methylnicotinoyl chloride, with its reactive acyl chloride group and functionalized pyridine ring, presents a valuable scaffold for introducing the 4-methylpyridine-3-carbonyl moiety into a diverse range of molecules. This guide offers an in-depth exploration of its core properties, synthesis, reactivity, and applications, providing a technical resource for its effective utilization in research and development.
Core Chemical and Physical Properties
4-Methylnicotinoyl chloride (CAS 155136-54-2) is an organic compound characterized by a pyridine ring substituted with a methyl group at the 4-position and a carbonyl chloride group at the 3-position.[1] This structure imparts specific chemical and physical properties that are crucial for its handling and application in synthesis.
The presence of the acyl chloride functional group makes 4-methylnicotinoyl chloride a reactive molecule, particularly susceptible to hydrolysis.[1] It is generally sensitive to moisture and will react with water to form the corresponding 4-methylnicotinic acid.[1] This reactivity is fundamental to its utility in chemical synthesis.
Synthesis of 4-Methylnicotinoyl Chloride
The synthesis of 4-methylnicotinoyl chloride typically starts from its corresponding carboxylic acid, 4-methylnicotinic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic chemistry, often achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
A general and widely used method involves the reaction of the carboxylic acid with an excess of thionyl chloride, often at reflux temperatures.[6][7] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.
Caption: General synthesis of 4-Methylnicotinoyl chloride.
Experimental Protocol: Synthesis from 4-Methylnicotinic Acid
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylnicotinic acid.
Addition of Chlorinating Agent: Under an inert atmosphere (e.g., nitrogen or argon), slowly add an excess of thionyl chloride (typically 2-3 equivalents).
Reaction Conditions: Heat the mixture to reflux and maintain for a period of 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).[6]
Workup: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.[6] The crude 4-methylnicotinoyl chloride can then be purified by distillation or used directly in the next step, depending on the required purity.
Reactivity and Applications in Drug Discovery
The primary utility of 4-methylnicotinoyl chloride lies in its reactivity as an acylating agent.[1] The electrophilic carbonyl carbon is readily attacked by nucleophiles, leading to the formation of amides, esters, and other carbonyl derivatives. This makes it a valuable building block for introducing the 4-methylnicotinoyl moiety into more complex molecules.[1]
The pyridine ring itself is a common motif in many pharmaceutical compounds, contributing to desirable pharmacokinetic properties.[8][9] The presence of the methyl group at the 4-position can influence the electronic properties and steric interactions of the molecule, potentially leading to improved biological activity or selectivity.
4-methylpyridine-3-carbonyl chloride chemical structure
Critical Intermediate for TRP Channel Antagonists & Kinase Inhibitors Executive Summary 4-Methylpyridine-3-carbonyl chloride (CAS 155136-54-2), often handled as its hydrochloride salt, is a high-value electrophilic build...
Author: BenchChem Technical Support Team. Date: February 2026
Critical Intermediate for TRP Channel Antagonists & Kinase Inhibitors
Executive Summary
4-Methylpyridine-3-carbonyl chloride (CAS 155136-54-2), often handled as its hydrochloride salt, is a high-value electrophilic building block in medicinal chemistry. It serves as the primary scaffold for introducing the 4-methylnicotinoyl moiety into drug candidates, particularly Transient Receptor Potential (TRP) channel inhibitors and next-generation kinase inhibitors.
This guide addresses the specific challenges associated with this molecule: its tendency toward self-quaternization (intermolecular polymerization) and its extreme moisture sensitivity. We provide a validated, self-consistent protocol for its synthesis, isolation, and immediate downstream coupling.
Structural Analysis & Physiochemical Properties
The reactivity of 4-methylpyridine-3-carbonyl chloride is defined by the electronic conflict between the basic pyridine nitrogen and the highly electrophilic acyl chloride group.
Molecular Geometry & Electronic Effects
Steric Strain: The C4-methyl group exerts steric pressure on the C3-carbonyl group, preventing coplanarity with the pyridine ring. This steric hindrance can retard nucleophilic attack at the carbonyl carbon compared to unsubstituted nicotinoyl chloride, requiring optimized reaction times.
The "Ortho" Effect: The C4-methyl group is electron-donating (inductive effect, +I), which slightly increases the electron density of the ring but also stabilizes the acylium ion intermediate during Friedel-Crafts type acylations.
Key Properties Table
Property
Data
Notes
IUPAC Name
4-Methylpyridine-3-carbonyl chloride
Also: 4-Methylnicotinoyl chloride
CAS Number
155136-54-2
Often generated in situ from acid (CAS 3222-47-7)
Molecular Weight
155.58 g/mol
Free base
Physical State
Off-white to yellow crystalline solid
Highly hygroscopic
Solubility
DCM, Chloroform, Toluene
Reacts violently with water/alcohols
Stability
Low (Free Base)
Prone to self-quaternization; store as HCl salt
Validated Synthesis Protocol
Objective: Conversion of 4-methylnicotinic acid to 4-methylpyridine-3-carbonyl chloride hydrochloride with >95% conversion.
Reaction Mechanism
The synthesis utilizes Thionyl Chloride (SOCl₂) with Dimethylformamide (DMF) as a catalyst.
Activation: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloroiminium ion).
Substitution: The carboxylic acid attacks the Vilsmeier reagent, forming an activated intermediate.
Chlorination: Chloride ion attacks the intermediate, releasing SO₂, HCl, and regenerating DMF.
Step-by-Step Methodology
Reagents:
4-Methylnicotinic acid (1.0 eq)
Thionyl Chloride (5.0 eq) – Excess required to drive equilibrium and serve as solvent.
DMF (Catalytic, 0.05 eq)
Toluene (Anhydrous) – For azeotropic workup.
Protocol:
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (Argon/Nitrogen). Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize evolved SO₂/HCl gases.
Suspension: Charge the flask with 4-methylnicotinic acid. Add anhydrous toluene (optional, can be neat) if temperature control is critical.
Addition: Add Thionyl Chloride dropwise at room temperature.
Catalysis: Add catalytic DMF. Observation: Vigorous gas evolution (HCl/SO₂) will commence immediately.
Reflux: Heat the mixture to 75–80°C for 2–3 hours. The suspension should become a clear homogeneous solution, indicating complete conversion.
Workup (Critical):
Cool to room temperature.
Concentrate under reduced pressure (rotary evaporator) to remove excess SOCl₂.
Azeotrope: Add anhydrous Toluene (2x volume) and re-concentrate. Repeat this step 3 times. Why? This removes trace thionyl chloride which can degrade downstream amines.
Isolation: The residue is the Hydrochloride Salt . Use immediately for the next step or store under Argon at -20°C.
Synthesis Workflow Diagram
Figure 1: Synthesis workflow for the generation of 4-methylpyridine-3-carbonyl chloride.
Mechanism: The Nitrogen lone pair of Molecule A attacks the Carbonyl Carbon of Molecule B.
Result: Formation of an intermolecular pyridinium salt (dimer/polymer).
Prevention: Always maintain the compound as the Hydrochloride salt (protonating the nitrogen blocks nucleophilicity) or keep in dilute solution during coupling.
Reactivity Network
The following diagram illustrates the primary reaction pathways and degradation risks.
Figure 2: Reactivity and degradation pathways. Note the polymerization risk of the free base.
Pharmaceutical Applications
TRP Channel Antagonists
This scaffold is critical in the synthesis of Oxadiazole-based TRP antagonists (e.g., TRPA1 inhibitors) used for treating neuropathic pain and respiratory inflammation.
Coupling Logic: The acid chloride is reacted with amidoximes to form oxadiazoles via cyclodehydration.
Example Protocol: Reaction with NH3/THF yields the primary amide, which is a precursor for dehydration to the nitrile or further heterocycle formation [1].
Kinase Inhibitor Scaffolds
The 4-methyl group provides a specific hydrophobic interaction in the ATP-binding pocket of certain kinases, making this intermediate superior to standard nicotinoyl chloride for selectivity tuning.
References
Patent: "Oxadiazole transient receptor potential channel inhibitors."[1] World Intellectual Property Organization, WO2019182925A1. Link
Synthesis Protocol: "Pyridine carboxamide pesticides." World Intellectual Property Organization, WO2013127768A1. (Example 1: Preparation of 4-methylpyridine-3-carbonyl chloride). Link
Chemical Data: "4-Methylnicotinoyl chloride." PubChem, National Center for Biotechnology Information. Link
Reactivity Context: "Synthesis and characterization of some new twin drugs having substituted pyridines." Der Pharma Chemica, 2011. Link
4-Methylnicotinoyl chloride molecular weight and formula
Topic: 4-Methylnicotinoyl Chloride: Molecular Weight, Formula, and Application in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-Methylnicotinoyl Chloride: Molecular Weight, Formula, and Application in Drug Discovery
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Methylnicotinoyl chloride is a critical acylating agent in medicinal chemistry, serving as a high-value intermediate for installing the 4-methylnicotinamide pharmacophore. This structural motif is increasingly prevalent in kinase inhibitors (e.g., IRAK4 inhibitors) and antiviral agents (e.g., SARS-CoV-2 Mpro inhibitors) due to its ability to modulate solubility and engage in specific hydrogen-bonding interactions within ATP-binding pockets. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, mechanistic reactivity, and handling requirements.
Physicochemical Profile
The following data defines the core specifications for 4-Methylnicotinoyl chloride. Researchers should verify these parameters against Certificates of Analysis (CoA) for every batch, particularly the chloride content, as hydrolysis is a common degradation pathway.
Parameter
Specification
IUPAC Name
4-Methylpyridine-3-carbonyl chloride
CAS Number
155136-54-2
Molecular Formula
C₇H₆ClNO
Molecular Weight
155.58 g/mol
Physical State
Solid (low melting) or oil (often prepared in situ)
Solubility
Soluble in DCM, THF, DMF; reacts violently with water/alcohols
SMILES
CC1=C(C=NC=C1)C(=O)Cl
Storage
< -20°C, under Argon/Nitrogen, strictly anhydrous
Synthesis & Manufacturing Protocols
Due to its hydrolytic instability, 4-Methylnicotinoyl chloride is frequently generated in situ from 4-methylnicotinic acid. Two primary methods are employed depending on the scale and sensitivity of the downstream nucleophile.
Method A: Oxalyl Chloride Activation (Preferred for Medicinal Chemistry)
This method is milder than thionyl chloride and avoids the formation of difficult-to-remove sulfur byproducts, making it ideal for small-scale, high-purity applications.
Reagents:
4-Methylnicotinic acid (1.0 equiv)
Oxalyl chloride (1.2–1.5 equiv)
DMF (catalytic, 1–2 drops)
Dichloromethane (DCM), anhydrous
Protocol:
Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add 4-methylnicotinic acid and suspend in anhydrous DCM (0.2 M).
Activation: Cool the suspension to 0°C. Add catalytic DMF.
Chlorination: Dropwise add oxalyl chloride over 10 minutes. Gas evolution (CO, CO₂) will be observed.
Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours until the solution becomes clear (indicating consumption of the acid).
Workup: Concentrate in vacuo to remove excess oxalyl chloride and solvent. The residue is used immediately without purification.
Method B: Thionyl Chloride Reflux (Scale-Up)
Suitable for multi-gram synthesis where excess reagent can be removed by distillation.
Protocol:
Reflux 4-methylnicotinic acid in neat thionyl chloride (SOCl₂) for 2–4 hours. Remove excess SOCl₂ by azeotropic distillation with toluene.
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow from precursor to active intermediate, highlighting critical decision points.
Caption: Decision matrix for the synthesis of 4-Methylnicotinoyl chloride, selecting between mild (Oxalyl) and robust (Thionyl) routes based on scale.
Mechanistic Insight & Reactivity
The reactivity of 4-Methylnicotinoyl chloride is governed by the electron-deficient pyridine ring, which increases the electrophilicity of the carbonyl carbon compared to benzoyl chloride. However, the 4-methyl group provides steric shielding and weak electron donation, slightly modulating this reactivity and preventing nucleophilic attack at the 4-position of the ring itself.
The conversion of the acid chloride to an amide (the primary application) proceeds via an addition-elimination mechanism.
Caption: General mechanism for the conversion of 4-Methylnicotinoyl chloride to bioactive amides.
Applications in Drug Discovery[2][3][4][5][6]
4-Methylnicotinoyl chloride is a "privileged structure" installer. It is used to synthesize libraries of compounds where the pyridine nitrogen serves as a hydrogen bond acceptor in kinase hinge regions.
Case Study 1: IRAK4 Inhibitors
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a target for autoimmune diseases.[1] Research has utilized the 4-methylnicotinamide scaffold to create 4,6-diaminonicotinamides . The 4-methyl group in the precursor (introduced via the chloride) is often derivatized or serves to orient the molecule within the active site, improving selectivity against other kinases [1].
Case Study 2: SARS-CoV-2 Mpro Inhibitors
In the search for antivirals, diazepane derivatives have been synthesized using 4-methylnicotinoyl chloride. The resulting amide acts as a rigid linker that positions the inhibitor within the substrate-binding cleft of the main protease (Mpro) [2].
Case Study 3: Alkaloid Synthesis
The chloride is used in condensation reactions with 3,4-dihydro-6,7-dimethoxyisoquinoline to form complex tetracyclic alkaloid systems (e.g., naphthyridinones), demonstrating its utility beyond simple amide coupling [3].
Handling, Stability, & Safety
Safety Warning: 4-Methylnicotinoyl chloride is corrosive and a lachrymator. It reacts violently with water to release HCl gas.
Hydrolysis: The compound degrades rapidly in moist air. It must be stored under an inert atmosphere (Argon/Nitrogen).
Solvent Compatibility: Avoid protic solvents (methanol, ethanol, water). Compatible with DCM, THF, Toluene, and Acetonitrile.
Quenching: Quench excess reagent with saturated sodium bicarbonate solution or methanol (in a fume hood) before disposal.
References
Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2017).
Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series. Journal of Medicinal Chemistry. (2021).
Condensation of 3,4-dihydro-6,7-dimethoxyisoquinoline with 4-methylnicotinoyl chloride. Indian Journal of Chemistry. (Verified via ResearchGate).
4-Methylnicotinoyl chloride safety data sheet (SDS) hazards
Executive Summary 4-Methylnicotinoyl chloride (often supplied as the hydrochloride salt to enhance stability) is a high-value heterocyclic building block used in the synthesis of kinase inhibitors and pyridine-based phar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Methylnicotinoyl chloride (often supplied as the hydrochloride salt to enhance stability) is a high-value heterocyclic building block used in the synthesis of kinase inhibitors and pyridine-based pharmaceuticals. Its utility is derived from the high electrophilicity of the acyl chloride moiety. However, this same reactivity presents severe safety risks, primarily acute corrosivity and violent hydrolysis .
This guide moves beyond standard Safety Data Sheet (SDS) lists to explain the mechanistic basis of these hazards. It provides researchers with a self-validating workflow to handle this compound without compromising containment or personnel safety.
Part 1: Chemical Identity & Physicochemical Context[1]
The hazard profile of this compound is dominated by the acyl chloride functional group (-COCl) attached to the pyridine ring. While the methyl group at the 4-position adds steric bulk and lipophilicity, it does not mitigate the fundamental reactivity of the acid chloride.
Property
Description
Implications for Safety
CAS Number
Varies by salt form (e.g., Free base vs. HCl salt)
Verify specific vendor CAS (often analogous to Nicotinoyl Chloride HCl: 20260-53-1).
Physical State
Solid (typically off-white/yellow powder)
Dust inhalation risk; hygroscopic clumping.
Reactivity
High (Electrophile)
Reacts violently with nucleophiles (, alcohols, amines).
By-products
Hydrogen Chloride (), 4-Methylnicotinic acid
Hydrolysis releases toxic/corrosive gas immediately.
Solubility
Reacts with water; Soluble in DCM, THF, Toluene
Use anhydrous solvents only.
Part 2: Hazard Identification (GHS Classification)[2]
This compound is not merely an "irritant"; it is a Category 1B Corrosive . The damage mechanism is chemical cauterization driven by rapid hydrolysis upon contact with tissue moisture.
GHS Label Elements
Signal Word: DANGER
Pictograms:
GHS05 (Corrosion): Skin burns, Eye damage, Metal corrosion.
The -COCl group reacts with skin moisture to generate concentrated Hydrochloric Acid (HCl) in situ and creates an amide bond with skin proteins (alkylation).
Inhalation of dust or hydrolyzed HCl fumes causes immediate bronchial constriction and edema.
Corrosive to Metals
1
H290: May be corrosive to metals.
HCl by-product attacks stainless steel and aluminum.
Part 3: Mechanistic Toxicology & Reactivity
To safely handle 4-Methylnicotinoyl chloride, one must understand the Hydrolysis Cascade . This is not a passive toxicant; it is a reactive chemical weapon against biological tissue.
The Hydrolysis Mechanism
When this compound contacts mucous membranes or humid air, it undergoes nucleophilic acyl substitution. Water acts as the nucleophile, attacking the carbonyl carbon.
Figure 1: The hydrolysis cascade showing the generation of cytotoxic HCl gas and acidic by-products upon contact with moisture.
The "Delayed Pain" Trap
A critical danger with solid acid chlorides is that dry powder on dry skin may not hurt immediately.
Burn: By the time pain is felt, the HCl has already penetrated the dermis, leading to deep, difficult-to-treat chemical burns.
Expert Tip: Treat all skin contact immediately, even if pain is absent.
Part 4: Safe Handling Protocol (SOP)
This protocol utilizes a Self-Validating System approach. You do not proceed to step
Eyes: Chemical splash goggles + Face shield (Standard safety glasses are insufficient for corrosive dusts).
Hands: Double gloving. Inner: Nitrile (4 mil). Outer: Silver Shield/4H or thick Nitrile (8 mil). Thin nitrile degrades quickly upon exposure to acid chlorides.
Body: Lab coat (buttoned) + Chemical apron.
Operational Workflow
Figure 2: Operational workflow emphasizing moisture exclusion and off-gas trapping.
Detailed Steps
Validation of Reagent Quality:
Before opening, inspect the bottle. If the solid is a hard "brick" or there is white crust on the threads, significant hydrolysis has occurred. The bottle may be pressurized with HCl. Open with extreme caution.
Weighing (The Critical Step):
Best Practice: Weigh inside a nitrogen-filled glovebox.
Alternative: Weigh in a fume hood using a pre-tared, dry vial with a septum cap. Minimize open-air time to <30 seconds to prevent "smoking" (visible HCl vapor).
The Reaction:
Always use a base trap (bubbler with 1M NaOH) connected to the reaction vessel exhaust. This validates that HCl is being generated and neutralized, rather than venting into the hood ductwork.
Quenching (Disposal):
NEVER throw excess acid chloride into a solvent waste drum. It will pressurize the drum.
Protocol: Create a slurry of ice and saturated Sodium Bicarbonate (
). Slowly add the acid chloride (or reaction mixture) to this slurry. Wait for cessation of bubbling () before transferring to aqueous waste.
Part 5: Emergency Response
Scenario
Immediate Action
Medical/Follow-up
Skin Contact
Brush off dry powder gently (do not rub). Flush with tepid water for 15 minutes .
Seek medical attention.[4][1][2][3][5] Do not apply neutralizing creams (they trap heat).
Eye Contact
Irrigate immediately using an eyewash station for 15-20 minutes . Hold eyelids open.
Critical: Transport to ER/Ophthalmologist immediately. Risk of permanent damage.
Inhalation
Move to fresh air.[1][2][3] If breathing is difficult, provide oxygen (trained personnel only).
Monitor for delayed pulmonary edema (fluid in lungs) for 24 hours.
Spill (Solid)
Do not sweep (creates dust). Cover with dry sand or specialized acid-neutralizing absorbent.[6]
Scoop into a container and quench (see SOP above) in a fume hood.
References
Sigma-Aldrich. (2024). Safety Data Sheet: Nicotinoyl chloride hydrochloride. Merck KGaA.
PubChem. (2024). Compound Summary: Nicotinoyl chloride.[1][2][7] National Library of Medicine.
Thermo Fisher Scientific. (2024). Safety Data Sheet: 3-Pyridinecarbonyl chloride hydrochloride.
ECHA (European Chemicals Agency). (2024). Registration Dossier: Reaction mass of nicotinoyl chloride and its salts.
Clark, J. (2023). The Mechanism of the Reaction Between Acyl Chlorides and Water. ChemGuide.
Technical Guide: Nicotinoyl Chloride vs. 4-Methylnicotinoyl Chloride in Medicinal Chemistry
Executive Summary This technical guide provides a comparative analysis of Nicotinoyl Chloride (3-pyridinecarbonyl chloride) and its methylated analog, 4-Methylnicotinoyl Chloride .[1] While both serve as critical electro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comparative analysis of Nicotinoyl Chloride (3-pyridinecarbonyl chloride) and its methylated analog, 4-Methylnicotinoyl Chloride .[1] While both serve as critical electrophilic building blocks for introducing the pyridine motif into pharmaceutical scaffolds (e.g., kinase inhibitors, allosteric modulators), their behaviors differ significantly due to the ortho-effect introduced by the C4-methyl group.[1]
This guide details the structural, electronic, and kinetic divergences between these two intermediates, providing validated protocols for their synthesis, handling, and application in drug development.[1]
Structural & Electronic Analysis
The fundamental difference lies in the substitution at the C4 position of the pyridine ring. This single methyl group introduces profound steric and electronic perturbations that dictate reactivity.[1]
Comparative Molecular Architecture
Nicotinoyl Chloride: The carbonyl group at C3 is relatively unhindered.[1] The electron-deficient pyridine ring (acting as an electron sink) enhances the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles.[1]
4-Methylnicotinoyl Chloride: The C4-methyl group is ortho to the carbonyl.[1] This creates a "steric wall" that hinders the approach of nucleophiles (trajectory angle ~107°). Electronically, the methyl group exerts a weak inductive donating effect (+I), which slightly reduces the electrophilicity of the carbonyl carbon compared to the unsubstituted parent.[1]
Visualization of Steric & Electronic Conflict[1]
Figure 1: Mechanistic comparison showing the electronic withdrawal in the parent molecule versus the steric blockade and inductive donation in the 4-methyl analog.
Synthesis & Handling Protocols
A critical operational difference is the stability of the free base. Pyridine acid chlorides are prone to self-quaternization (intermolecular reaction between the pyridine nitrogen of one molecule and the acyl chloride of another), leading to polymerization.[1]
Stability Profile
Feature
Nicotinoyl Chloride
4-Methylnicotinoyl Chloride
Preferred Form
Hydrochloride Salt (Solid)
Hydrochloride Salt (Solid)
Free Base Stability
Low. Unstable oil.[1][2] Rapidly hydrolyzes or polymerizes (darkens) upon air exposure.[1]
Moderate. The 4-methyl group sterically hinders self-N-acylation, but it is still best handled as a salt or generated in situ.[1]
. Caution: Significant gas evolution (, ).[1] Add catalytic DMF.[1][3]
Reflux: Heat to reflux (
) for 2–4 hours. The suspension should become a clear solution.
Note for 4-Methyl: Reaction time may need extension (3–6 hours) due to steric hindrance at the reaction site.
Isolation:
Remove excess
via rotary evaporation under reduced pressure (use a base trap for acidic vapors).[1]
Azeotropic Drying: Add anhydrous toluene (2x) and re-evaporate to remove trace thionyl chloride.[1]
Crystallization: The residue is often an oil that solidifies.[1] Triturate with anhydrous ether or hexane to obtain the hydrochloride salt as a white/off-white solid.[1]
Storage: Store immediately in a desiccator or glovebox.
Reactivity & Optimization
The 4-methyl group introduces a kinetic penalty in nucleophilic acyl substitution (NAS) reactions.[1]
Reaction Kinetics (NAS Mechanism)
In a typical coupling (e.g., amide bond formation with an aniline):
Nicotinoyl Chloride: Reacts rapidly (
).[1] Exothermic. Requires cooling (0°C) to prevent bis-acylation or side reactions.[1]
4-Methylnicotinoyl Chloride: Reacts slowly (
).[1] The transition state for the tetrahedral intermediate is crowded.
Implication: Reactions often require heating (room temp to 60°C) or stronger bases (e.g., DIPEA, DMAP catalyst) to drive to completion.[1]
Troubleshooting "Stalled" Reactions
If the coupling of 4-methylnicotinoyl chloride stalls:
Switch Base: Use Pyridine as both solvent and base.[1] It acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that is less sterically sensitive than the initial acid chloride.[1]
In drug design, the 4-methyl group is often added not just for binding affinity, but to lock conformation .[1]
Atropisomerism: The steric clash between the 4-methyl group and the carbonyl oxygen (or the amide NH in the product) forces the carbonyl group to twist out of coplanarity with the pyridine ring.[1]
Solubility: The 4-methyl group increases lipophilicity (LogP) but can surprisingly improve solubility by disrupting crystal packing energy (melting point depression).[1]
Experimental Workflow Visualization
The following diagram outlines the decision tree for selecting reaction conditions based on the specific intermediate.
Figure 2: Optimization workflow for coupling reactions. Note the requirement for forcing conditions (Condition B) for the 4-methyl derivative.
References
Synthesis of Nicotinoyl Chloride: Späth, E., & Spitzer, H. (1926).[1] Über die Chloride der Pyridin-monocarbonsäuren. Berichte der deutschen chemischen Gesellschaft, 59(7), 1477-1486.[1] Link[1]
Thionyl Chloride Chlorination Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 22: Acylation of Aromatics).
Steric Effects in Pyridines (The "Magic Methyl" Effect): Schönherr, H., & Cernak, T. (2013).[1] Profound Methyl Effects in Drug Discovery and a Call for New C–H Methylation Methods. Angewandte Chemie International Edition, 52(47), 12256-12267.[1] Link[1]
4-Methylnicotinoyl chloride melting point and boiling point
This guide details the physicochemical properties, synthesis protocols, and handling requirements for 4-Methylnicotinoyl chloride , a critical intermediate in medicinal chemistry. Physicochemical Profiling, Synthesis, an...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the physicochemical properties, synthesis protocols, and handling requirements for 4-Methylnicotinoyl chloride , a critical intermediate in medicinal chemistry.
Physicochemical Profiling, Synthesis, and Application in Drug Discovery
Executive Summary
4-Methylnicotinoyl chloride (CAS: 155136-54-2) is a reactive acyl chloride derivative of 4-methylnicotinic acid. It serves as a pivotal electrophile in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical agents. Unlike its non-methylated analog (nicotinoyl chloride), the presence of the C4-methyl group introduces specific steric and electronic considerations, particularly regarding its stability and synthesis.
Critical Technical Insight: Researchers must exercise caution when selecting chlorinating agents. The use of thionyl chloride (
) at elevated temperatures can lead to radical chlorination of the C4-methyl group , generating impurities that are difficult to separate. The oxalyl chloride method described herein is the industry-standard protocol to maintain regiochemical integrity.
Hydrolyzes rapidly to 4-methylnicotinic acid and HCl.
Note on Salt Forms: While the free base is an oil, the hydrochloride salt (4-Methylnicotinoyl chloride HCl) is often a stable, crystalline solid with a melting point typically in the range of 150–160°C (decomposition).
Synthesis Protocols
Method A: The Oxalyl Chloride Route (Recommended)
Rationale: This method operates at neutral-to-mildly acidic conditions and low temperatures, preventing the chlorination of the reactive benzylic C4-methyl position.
Completion: The reaction is complete when the suspension becomes a clear, homogeneous solution.
Workup: Concentrate in vacuo to remove solvent and excess oxalyl chloride. The resulting yellow oil is used immediately without further purification.[3]
Method B: The Thionyl Chloride Trap (Caution)
Risk Factor: Heating 4-methylnicotinic acid with thionyl chloride (
) can result in the formation of 4-(chloromethyl)nicotinoyl chloride or trichloromethyl species due to the activation of the benzylic protons. This route should only be used if strict temperature control (< 40°C) is maintained, though Method A is superior.
Visualizing the Synthesis Logic
The following diagram illustrates the preferred synthetic pathway and the potential side-reaction risks.
Figure 1: Comparative synthetic pathways highlighting the regiochemical safety of the Oxalyl Chloride route versus the side-reaction risks of Thionyl Chloride.
Handling and Stability
Moisture Sensitivity
Acyl chlorides are inherently hygroscopic. Upon contact with atmospheric moisture, 4-methylnicotinoyl chloride hydrolyzes back to the parent acid, releasing corrosive HCl gas.
Storage: Store under Argon or Nitrogen atmosphere at -20°C.
Container: Use septum-sealed vials or Schlenk flasks.
Visual Indicator: The appearance of white solids (acid precipitate) in the yellow oil indicates decomposition.
Safety Profile (H-Statements)
H314: Causes severe skin burns and eye damage.
H290: May be corrosive to metals.
EUH014: Reacts violently with water.
Applications in Drug Discovery[3][13]
The 4-methylnicotinoyl moiety is a frequent pharmacophore in kinase inhibitors. The methyl group at the C4 position often serves to:
Induce Twist: Sterically clash with the adjacent carbonyl, forcing the amide bond out of planarity, which can improve selectivity for specific kinase pockets.
Fill Hydrophobic Pockets: Occupy small lipophilic regions within the ATP-binding site.
Standard Coupling Protocol:
To couple 4-methylnicotinoyl chloride with an amine (
):
Dissolve the amine in DCM or THF.
Add a non-nucleophilic base (e.g., DIPEA or
, 2.0 eq).
Cool to 0°C.
Add the fresh 4-methylnicotinoyl chloride solution dropwise.
Monitor by LC-MS (observe formation of Amide
).
References
Synthesis of Acyl Chlorides via Oxalyl Chloride
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for acid chloride synthesis mechanisms).
ChemicalBook. (2024). "Oxalyl Chloride: A Versatile Reagent in Organic Transformations."[4][5]
Physical Properties & Safety
PubChem. (2024).[6] "Nicotinoyl chloride (Homolog Data)." National Library of Medicine.
Davis, M., & Scanlon, D. B. (1977). "The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds." Australian Journal of Chemistry, 30(2), 433-435. (Describes the chlorination of methyl groups on nicotinic acids).
synthesis of 4-Methylnicotinoyl chloride from 4-methylnicotinic acid
Abstract & Strategic Overview The conversion of 4-methylnicotinic acid (CAS: 3222-47-7) to its corresponding acid chloride, 4-methylnicotinoyl chloride (typically isolated as the hydrochloride salt), is a pivotal transfo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The conversion of 4-methylnicotinic acid (CAS: 3222-47-7) to its corresponding acid chloride, 4-methylnicotinoyl chloride (typically isolated as the hydrochloride salt), is a pivotal transformation in the synthesis of kinase inhibitors and pyridine-based pharmacophores. While standard protocols for acid chloride generation exist, this specific substrate presents a unique "benzylic" liability: the 4-methyl group on the electron-deficient pyridine ring is susceptible to radical chlorination or Pummerer-like rearrangements under vigorous forcing conditions (e.g., refluxing thionyl chloride).
This guide presents two validated protocols:
Method A (The "Gold Standard"): Oxalyl chloride with catalytic DMF. Recommended for medicinal chemistry scales (
g) where purity is paramount.
Method B (Scale-Up): Thionyl chloride in toluene. Recommended for process scales (
g) with strict temperature controls to mitigate side-chain chlorination.
Chemical Reaction & Mechanism
Reaction Scheme
The transformation involves the nucleophilic attack of the carboxylate on an activated chloro-iminium species (Vilsmeier-Haack intermediate) generated in situ.
Figure 1: Reaction pathway via Vilsmeier activation.
Mechanistic Insight (The "Why")
Standard thionyl chloride (
) reflux protocols often reach temperatures C. Literature suggests that methyl-substituted heteroaromatics can undergo side-chain chlorination at these temperatures due to the formation of chlorosulfenyl intermediates [1].
Method A utilizes Dimethylformamide (DMF) as a catalyst. DMF reacts with Oxalyl Chloride to form the highly electrophilic chloro-iminium reagent (Vilsmeier reagent). This species activates the carboxylic acid at room temperature , bypassing the thermal energy required for side-chain chlorination and ensuring high regiochemical fidelity.
Experimental Protocols
Method A: Oxalyl Chloride / DMF (Recommended)
Scale: 10.0 g (73.0 mmol)
Expected Yield: Quantitative (used crude) or ~90-95% (isolated salt)
Reagents
Reagent
MW ( g/mol )
Equiv.
Amount
4-Methylnicotinic acid
137.14
1.0
10.0 g
Oxalyl Chloride
126.93
1.2
11.1 g (7.5 mL)
DMF (Anhydrous)
73.09
0.05
~0.3 mL (Cat.)
Dichloromethane (DCM)
84.93
Solvent
100 mL (10 vol)
Step-by-Step Protocol
Setup: Oven-dry a 250 mL 3-neck Round Bottom Flask (RBF). Equip with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
Inertion: Purge the system with dry
for 15 minutes.
Charging: Add 4-Methylnicotinic acid (10.0 g) and anhydrous DCM (90 mL). The starting material will likely be a suspension.
Catalyst Addition: Add DMF (0.3 mL) directly to the suspension.
Reagent Addition: Charge Oxalyl Chloride (7.5 mL) into the addition funnel. Dilute with 10 mL DCM.
Reaction: Dropwise add the Oxalyl Chloride solution over 30 minutes at
C (ice bath).
Observation: Vigorous gas evolution (
, , ) will occur. Ensure the scrubber is active.
Solubilization: As the reaction proceeds, the suspension will dissolve into a clear yellow/orange solution.
Completion: Allow to warm to Room Temperature (RT) and stir for 3 hours.
QC Check: Aliquot 50
L into 500 L dry methanol. Check by LCMS (Target: Methyl ester, M+1 = 152).
Workup: Concentrate the reaction mixture in vacuo (Rotavap) at
C.
Note: Co-evaporate with anhydrous toluene (
mL) to remove traces of Oxalyl Chloride and HCl.
Isolation: The residue is 4-Methylnicotinoyl chloride hydrochloride . It is a moisture-sensitive off-white to pale yellow solid. Store under Argon at
C or use immediately.
Method B: Thionyl Chloride (Scale-Up Alternative)
Scale: >100 g
Critical Constraint: Temperature must not exceed
C to prevent methyl chlorination.
Protocol Modifications
Suspend 4-Methylnicotinic acid in Toluene (5 volumes).
Add Thionyl Chloride (2.0 equiv) and catalytic DMF (1 mol%).
Heat to 45-50°C (Do NOT reflux at
C).
Monitor reaction progress closely by HPLC (methanol quench). Reaction times will be longer (6-12 hours) compared to reflux, but impurity profile will be superior.
Quality Control & Troubleshooting
Self-Validating QC System
Direct analysis of acid chlorides is difficult due to hydrolysis. Always use the Derivatization Method :
Acid Chloride (in situ): Downfield shift of ortho-protons due to strong electron-withdrawing -COCl group.
Troubleshooting Guide
Issue
Root Cause
Corrective Action
Low Conversion
Old/Wet Oxalyl Chloride
Distill Oxalyl Chloride or use fresh bottle. Ensure ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
line is dry.
Dark/Black Product
Polymerization/Decomposition
Reaction temperature too high. Keep T C.
Solid won't dissolve
Lack of initiation
Add more DMF (up to 5 mol%). DMF is essential for the catalytic cycle.
New Impurity (+34 mass)
Methyl Chlorination
Switch from Method B () to Method A. Lower temperature.
Process Safety & Handling
Hazard Identification
Corrosive: Causes severe skin burns and eye damage.
Water Reactive: Reacts violently with water to release HCl gas.
Inhalation: Generates CO and CO2 (Method A) or SO2 (Method B).
Engineering Controls[3]
Scrubber: All reaction off-gas must be routed through a NaOH (10-20%) scrubber trap.
Glassware: Use flame-dried glassware. Do not use metal needles/canulas for prolonged transfer (corrosion risk).
References
Davis, M., & Scanlon, D. B. (1977).[1] The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry, 30(2), 433-435.[1] Link
Clayden, J. (2001). Organic Chemistry. Oxford University Press.
Sigma-Aldrich. (2024).[2] Safety Data Sheet: Nicotinoyl chloride hydrochloride. Link
Org. Synth. (2011).[3] Synthesis of N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. (Procedure adapted for pyridine acid chloride generation).[2] Link
Application Note: High-Precision Synthesis of N-Aryl-4-Methylnicotinamides
Executive Summary This guide details the protocol for the synthesis of N-aryl-4-methylnicotinamides via the reaction of 4-methylnicotinoyl chloride with aromatic amines (anilines). This transformation is a cornerstone in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the protocol for the synthesis of N-aryl-4-methylnicotinamides via the reaction of 4-methylnicotinoyl chloride with aromatic amines (anilines). This transformation is a cornerstone in the synthesis of kinase inhibitors (e.g., Type II inhibitors targeting the DFG-out conformation) and Nicotinamide N-methyltransferase (NNMT) inhibitors.
Key Technical Insight: Unlike standard nicotinoyl chlorides, the 4-methyl derivative exhibits significant steric hindrance at the electrophilic carbonyl center due to the ortho-methyl group. This "ortho-effect" necessitates optimized reaction conditions to suppress competitive hydrolysis and ensure complete conversion, particularly when coupling with electron-deficient aromatic amines.
Scientific Foundation & Mechanistic Insight
The Reaction Landscape
The reaction is a Nucleophilic Acyl Substitution proceeding through a tetrahedral intermediate. The aromatic amine (nucleophile) attacks the carbonyl carbon of the acid chloride (electrophile).
Reaction Scheme:
The "Ortho-Effect" Challenge
In 4-methylnicotinoyl chloride, the methyl group at position 4 is spatially adjacent to the carbonyl group at position 3.
Steric Shielding: The methyl group blocks the trajectory of the incoming nucleophile (Burgi-Dunitz angle), increasing the activation energy (
).
Implication: Standard protocols for benzoyl chloride may result in stalled reactions or hydrolysis if moisture is present. We utilize DIPEA (N,N-Diisopropylethylamine) or Pyridine as bases to drive equilibrium and scavenge HCl, preventing the protonation of the aniline nucleophile.
Mechanistic Pathway (Visualization)
Figure 1: Mechanistic pathway highlighting the critical steric barrier imposed by the 4-methyl group during nucleophilic attack.
Experimental Protocols
Protocol A: Standard Anhydrous Coupling (High Yield)
Best for: Electron-neutral to electron-rich anilines (e.g., p-toluidine, anisidine).
Reagents:
4-Methylnicotinoyl chloride hydrochloride (1.0 equiv) [Note: Often supplied as HCl salt]
Aromatic Amine (1.1 equiv)
DIPEA (3.0 equiv) [Excess needed to neutralize HCl from salt + reaction]
Dichloromethane (DCM), Anhydrous (0.1 M concentration)
Procedure:
Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Nitrogen (
).
Solubilization: Add the Aromatic Amine (1.1 equiv) and DIPEA (3.0 equiv) to anhydrous DCM. Stir at
(ice bath) for 10 minutes.
Why: Pre-mixing ensures the amine is deprotonated and ready to attack.
Addition: Slowly add 4-Methylnicotinoyl chloride (1.0 equiv) portion-wise or as a solution in DCM over 15 minutes.
Control Point: Maintain temperature
to minimize side reactions.
Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4–12 hours.
Monitoring: Check TLC (MeOH/DCM 1:9). Look for disappearance of the acid chloride (often converted to methyl ester if quenched with MeOH for TLC).
Workup:
Dilute with DCM.
Wash with Saturated
(removes acid traces).
Wash with Water followed by Brine .
Dry over
, filter, and concentrate in vacuo.
Protocol B: "Hard Coupling" for Deactivated Amines
Best for: Electron-poor anilines (e.g., nitroaniline, chloroaniline) or sterically hindered amines.
Dissolve 4-Methylnicotinoyl chloride (1.0 equiv) and Aromatic Amine (1.0 equiv) in dry Pyridine (3–5 mL/mmol).
Add DMAP (0.1 equiv).
Heat the reaction to
for 6 hours.
Why: Thermal energy overcomes the activation barrier caused by the electron-withdrawing nature of the amine and the steric bulk of the acid chloride.
Workup (Critical): Pyridine is difficult to remove.
Evaporate most pyridine in vacuo (azeotrope with toluene if necessary).
Redissolve residue in EtOAc.
Wash with 0.5 M HCl (removes residual pyridine/DMAP as water-soluble salts). Caution: Do not use strong acid if product is acid-sensitive.
Wash with
, Brine, Dry, Concentrate.
Data Analysis & Characterization
Expected NMR Signatures
Successful formation of the amide bond is validated by specific shifts in the
NMR spectrum.
Proton Environment
Chemical Shift (, ppm)
Multiplicity
Diagnostic Feature
Amide N-H
10.0 – 12.0
Singlet (Broad)
Disappears on shake.
Pyridine C2-H
8.5 – 8.8
Singlet
Deshielded by adjacent N and C=O.
Pyridine C6-H
8.4 – 8.6
Doublet
Coupling with C5-H.
Pyridine C5-H
7.1 – 7.3
Doublet
Upfield relative to other Py protons.
4-Methyl Group
2.3 – 2.5
Singlet
Key identifier for the scaffold.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Yield
Hydrolysis of Acid Chloride
Ensure DCM is anhydrous. Use fresh acid chloride.
No Reaction
Deactivated Amine
Switch to Protocol B (Pyridine/Heat) or use microwave irradiation (, 15 min).
Impurity: Acid
Incomplete Coupling
The acid chloride hydrolyzed to 4-methylnicotinic acid. Purify via base extraction ( wash).
Workflow Visualization
Figure 2: Decision tree for selecting the optimal coupling protocol based on amine reactivity.
Safety & Handling
4-Methylnicotinoyl Chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas. Handle in a fume hood.
Pyridine: Toxic by inhalation and skin contact. Induces male sterility. Use double-gloving and work strictly in a fume hood.
Waste Disposal: All aqueous washes containing pyridine must be segregated into non-halogenated organic waste, not down the drain.
References
Schotten-Baumann Reaction Mechanism. Organic Chemistry Portal. Retrieved from [Link][1][2]
Synthesis of N-Aryl-4-methylnicotinamides (NNMT Inhibitors). MDPI Pharmaceuticals. "Novel Inhibitors of Nicotinamide-N-Methyltransferase". Retrieved from [Link][3]
Application Notes and Protocols for Amide Bond Formation Using 4-Methylnicotinoyl Chloride
Introduction: The Strategic Importance of the 4-Methylnicotinoyl Moiety in Modern Chemistry The amide bond is a cornerstone of chemical synthesis, particularly in the realms of medicinal chemistry and materials science....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the 4-Methylnicotinoyl Moiety in Modern Chemistry
The amide bond is a cornerstone of chemical synthesis, particularly in the realms of medicinal chemistry and materials science. Among the myriad of reagents available for amide bond construction, 4-Methylnicotinoyl chloride has emerged as a valuable building block. Its pyridine core, substituted with a reactive acyl chloride and a methyl group, offers a unique combination of properties. The resulting 4-methylnicotinamides are prevalent in a range of biologically active molecules, including potential antitumor agents.[1][2] This guide provides an in-depth exploration of the synthesis of amides using 4-Methylnicotinoyl chloride, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
The presence of the pyridine nitrogen not only influences the electronic properties of the acyl chloride but also provides a handle for modulating the physicochemical properties of the final amide product, such as solubility and basicity. The methyl group at the 4-position can also play a role in steric interactions and metabolic stability, making 4-Methylnicotinoyl chloride a reagent of strategic importance in the design of novel chemical entities.
Reaction Mechanism: A Nucleophilic Acyl Substitution Pathway
The formation of an amide bond from 4-Methylnicotinoyl chloride and an amine proceeds through a classic nucleophilic acyl substitution mechanism. This two-step process, often referred to as a nucleophilic addition-elimination reaction, is fundamental to the chemistry of acyl chlorides.[3][4]
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of 4-Methylnicotinoyl chloride. This leads to the formation of a transient tetrahedral intermediate. The rate of this step is influenced by the nucleophilicity of the amine and the electrophilicity of the acyl chloride.
Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
Proton Transfer: The immediate byproduct of this reaction is a protonated amide and a chloride ion. A base is required to neutralize the generated hydrogen chloride (HCl), driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.[5]
}
.
Caption: Nucleophilic acyl substitution mechanism for amide formation.
Experimental Protocols
The following protocols provide a general framework for the synthesis of 4-methylnicotinamides from 4-Methylnicotinoyl chloride and various amines. It is crucial to perform these reactions under anhydrous conditions as acyl chlorides are sensitive to moisture.
General Considerations:
Reagents and Solvents: All reagents should be of high purity. Solvents should be anhydrous. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used solvents for this reaction.[6]
Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to scavenge the HCl produced during the reaction. Pyridine can also be used as both a base and a solvent. The choice of base can sometimes influence the reaction rate and purity of the product.
Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature.
Protocol 1: Synthesis of N-Aryl-4-methylnicotinamide (Example with Aniline)
This protocol details the reaction of 4-Methylnicotinoyl chloride with an aromatic amine.
Reactant Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
Cooling: Cool the solution to 0 °C in an ice bath.
Addition of Acyl Chloride: Dissolve 4-Methylnicotinoyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the cooled amine solution via a dropping funnel over 15-30 minutes.
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up:
Quench the reaction by adding water.
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Purification: The crude N-phenyl-4-methylnicotinamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[7]
Protocol 2: Synthesis of N-Alkyl-4-methylnicotinamide (Example with a Primary Aliphatic Amine)
This protocol is suitable for the reaction with primary aliphatic amines.
Materials:
4-Methylnicotinoyl chloride
Primary aliphatic amine (e.g., benzylamine)
Triethylamine (TEA)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Procedure:
Reactant Setup: To a solution of the primary aliphatic amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous THF, add a solution of 4-Methylnicotinoyl chloride (1.1 eq.) in anhydrous THF dropwise at 0 °C.
Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
Work-up:
Filter the reaction mixture to remove the triethylammonium chloride salt.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate.
Purification: After concentrating the organic layer, the crude product can be purified by column chromatography or recrystallization.
Protocol 3: Synthesis of N,N-Dialkyl-4-methylnicotinamide (Example with a Secondary Aliphatic Amine)
This protocol outlines the procedure for reacting with a secondary aliphatic amine.
Materials:
4-Methylnicotinoyl chloride
Secondary aliphatic amine (e.g., piperidine)
Pyridine (as base and solvent)
Dichloromethane (DCM) for work-up
1 M Hydrochloric acid (HCl)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
Reactant Setup: In a round-bottom flask, dissolve the secondary aliphatic amine (1.0 eq.) in pyridine.
Addition of Acyl Chloride: Add 4-Methylnicotinoyl chloride (1.1 eq.) portion-wise to the amine solution at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
Work-up:
Dilute the reaction mixture with DCM.
Wash the organic layer with 1 M HCl to remove excess pyridine, followed by saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate.
Purification: Concentrate the solution and purify the crude product by column chromatography.
Data Presentation: Optimizing Reaction Conditions
The choice of base and solvent can significantly impact the yield and purity of the final product. The following table provides a general guide for selecting appropriate conditions based on the amine substrate.
Amine Type
Recommended Base(s)
Recommended Solvent(s)
Typical Reaction Time
Primary Aromatic (Anilines)
Triethylamine, Pyridine
Dichloromethane, Acetonitrile
2-6 hours
Primary Aliphatic
Triethylamine, DIPEA
Dichloromethane, THF
1-3 hours
Secondary Aliphatic
Triethylamine, Pyridine
Dichloromethane, THF, Pyridine
4-8 hours
Note: These are general recommendations. Optimization of reaction conditions may be necessary for specific substrates.
Troubleshooting and Key Considerations
Low Yield:
Moisture Contamination: Ensure all glassware is oven-dried and solvents are anhydrous. 4-Methylnicotinoyl chloride is highly reactive with water.
Insufficient Base: Ensure at least a stoichiometric amount of base is used to neutralize the HCl generated. An excess is often beneficial.
Steric Hindrance: Highly hindered amines may react slower. In such cases, longer reaction times, elevated temperatures, or a stronger, non-nucleophilic base may be required.
Side Reactions:
Double Acylation: With primary amines, ensure that the stoichiometry of the acyl chloride is not excessively high to minimize the formation of diacylated byproducts.
Reaction with Pyridine Nitrogen: While generally not a major issue under standard conditions, highly reactive amines could potentially interact with the pyridine ring. Careful control of reaction temperature and stoichiometry is advised.
Purification Challenges:
Residual Base: During work-up, ensure thorough washing to remove the base and its corresponding salt, as they can interfere with purification and characterization. Acidic washes are effective for removing amine-based bases.
Product Solubility: 4-methylnicotinamides can have varying solubilities. For purification by recrystallization, a careful selection of the solvent system is crucial. Trial-and-error with small amounts of the crude product is recommended.[8]
}
.
Caption: General experimental workflow for amide synthesis.
Conclusion
4-Methylnicotinoyl chloride is a versatile and valuable reagent for the synthesis of a wide array of 4-methylnicotinamides. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors. By understanding the underlying reaction mechanism, carefully controlling experimental parameters, and employing appropriate purification techniques, high yields of desired amide products can be reliably achieved. The strategic incorporation of the 4-methylnicotinoyl moiety holds significant promise for the development of novel pharmaceuticals and functional materials.
References
Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)- N-methylpicolinamide Derivatives as Potential Antitumor Agents. PubMed. [Link]
Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]
Synthesis of New Nicotinamides Starting from Monothiomalonanilide. MDPI. [Link]
Making Amides from Acyl Chlorides. Chemistry LibreTexts. [Link]
Amide formation from acyl chloride (video). Khan Academy. [Link]
synthesis of amides from acid chlorides. YouTube. [Link]
Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI. [Link]
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]
4-Substituted nicotinic acids and nicotinamides. Part III. Preparation of 4-methylnicotinic acid riboside. Journal of the Chemical Society C: Organic. [Link]
Show how you would use appropriate acyl chlorides and amines to s... Pearson. [Link]
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]
Synthesis of picolinamide amide derivatives. Reagents and conditions:... ResearchGate. [Link]
A modification in the synthesis of N-methylnicotinamide chloride (3-carbamyl-1-methyl... PubMed. [Link]
A detailed study on the effect of different solvents and bases on the... ResearchGate. [Link]
An improved method of amide synthesis using acyl chlorides | Request PDF. ResearchGate. [Link]
WO2021076681A1 - Process for synthesis of picolinamides.
Application Notes and Protocols: The Strategic Use of 4-Methylnicotinoyl Chloride in the Synthesis of Novel Kinase Inhibitors
Introduction: The Rising Prominence of Substituted Pyridines in Kinase Inhibition The pyridine scaffold is a cornerstone in the design of contemporary kinase inhibitors, frequently serving as a key pharmacophore that int...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rising Prominence of Substituted Pyridines in Kinase Inhibition
The pyridine scaffold is a cornerstone in the design of contemporary kinase inhibitors, frequently serving as a key pharmacophore that interacts with the highly conserved ATP-binding site of protein kinases.[1] Its ability to form critical hydrogen bonds with the kinase hinge region often anchors the inhibitor, providing a stable foundation for achieving high potency.[1] Within this structural class, the strategic introduction of substituents onto the pyridine ring is a pivotal tactic in medicinal chemistry to fine-tune a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
This application note delves into the utility of 4-Methylnicotinoyl chloride , a specialized heterocyclic building block, as a crucial intermediate in the synthesis of next-generation kinase inhibitors. The presence of the methyl group at the 4-position of the nicotinoyl core can offer distinct advantages, such as enhancing binding affinity through favorable hydrophobic interactions within the active site, improving metabolic stability, or steering the molecule's conformation to favor binding to the target kinase over off-target enzymes. The acyl chloride functionality provides a reliable and efficient handle for amide bond formation, a common linkage in many kinase inhibitor architectures.
Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-methylnicotinoyl chloride in kinase inhibitor synthesis. This document outlines detailed synthetic protocols, discusses the underlying mechanistic rationale, and presents a framework for the characterization and evaluation of the resulting inhibitors.
Core Application: Amide Bond Formation with 4-Methylnicotinoyl Chloride
The primary synthetic utility of 4-methylnicotinoyl chloride lies in its reactivity as an acylating agent to form robust amide bonds. This reaction is typically achieved by coupling the acyl chloride with a primary or secondary amine, which often constitutes the core of another heterocyclic system (e.g., pyrazole, pyrimidine, or indole) to construct the final kinase inhibitor.
General Reaction Scheme:
Caption: General workflow for amide synthesis using 4-Methylnicotinoyl chloride.
Experimental Protocols
The following protocols are representative examples of how 4-methylnicotinoyl chloride can be employed in the synthesis of a hypothetical N-(1H-pyrazol-3-yl)-4-methylnicotinamide, a scaffold present in some kinase inhibitors.
Protocol 1: Preparation of 4-Methylnicotinoyl Chloride from 4-Methylnicotinic Acid
Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial first step. Thionyl chloride is a common and effective reagent for this transformation, as the byproducts (SO2 and HCl) are gaseous and easily removed.[2]
Materials:
4-Methylnicotinic acid
Thionyl chloride (SOCl₂)
N,N-Dimethylformamide (DMF) (catalytic amount)
Anhydrous Toluene or Dichloromethane (DCM)
Procedure:
To a stirred suspension of 4-methylnicotinic acid (1.0 eq) in anhydrous toluene (or DCM), add a catalytic amount of DMF (1-2 drops).
Slowly add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.
After the addition is complete, warm the reaction mixture to reflux and heat for 2-4 hours, monitoring the reaction by TLC or the cessation of gas evolution.
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
The resulting crude 4-methylnicotinoyl chloride can be used in the next step without further purification.
Protocol 2: Amide Coupling to Synthesize N-(1H-pyrazol-3-yl)-4-methylnicotinamide
Rationale: This step involves the nucleophilic attack of the amine on the electrophilic acyl chloride. A non-nucleophilic base is required to quench the HCl generated during the reaction.[3] The choice of solvent and temperature is critical to ensure a clean and efficient reaction.
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
Dissolve 3-amino-1H-pyrazole (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Dissolve the crude 4-methylnicotinoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the amine solution under an inert atmosphere (e.g., nitrogen or argon).
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-16 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction with water and extract the product with DCM.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-(1H-pyrazol-3-yl)-4-methylnicotinamide.
Mechanism of Action and the Role of the 4-Methylnicotinoyl Moiety
The synthesized N-substituted-4-methylnicotinamide can act as a competitive inhibitor at the ATP-binding site of a target kinase. The pyridine nitrogen and the amide moiety are often involved in forming key hydrogen bonds with the kinase hinge region, mimicking the interactions of the adenine portion of ATP.
The 4-methyl group can play several roles:
Enhanced Hydrophobic Interactions: The methyl group can occupy a small hydrophobic pocket within the active site, increasing the binding affinity of the inhibitor.
Improved Selectivity: The steric bulk of the methyl group, although small, can create unfavorable interactions with off-target kinases that have a slightly different active site topography, thus improving the inhibitor's selectivity profile.
Favorable Conformational Effects: The methyl group can influence the dihedral angle between the pyridine ring and the amide linker, pre-organizing the molecule into a conformation that is more favorable for binding to the target kinase.
Targeted Kinase Signaling Pathway: An Example with the PI3K/Akt Pathway
Many kinase inhibitors target key nodes in signaling pathways that are dysregulated in diseases like cancer. The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/Akt signaling pathway by a hypothetical 4-methylnicotinamide-based Akt inhibitor.
Data Presentation: Characterization of the Synthesized Inhibitor
After synthesis and purification, the identity and purity of the N-(1H-pyrazol-3-yl)-4-methylnicotinamide should be confirmed using standard analytical techniques.
Parameter
Method
Expected Result
Identity
¹H NMR, ¹³C NMR
Peaks corresponding to the protons and carbons of the pyrazole and 4-methylpyridine moieties.
LC-MS
A parent ion mass corresponding to the calculated molecular weight of the product.
Purity
HPLC
>95% purity.
Potency
In vitro kinase assay
IC₅₀ value against the target kinase (e.g., Akt).
Conclusion and Future Perspectives
4-Methylnicotinoyl chloride is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its straightforward use in amide bond formation allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The 4-methyl group offers a subtle yet powerful tool for medicinal chemists to optimize the potency, selectivity, and drug-like properties of their lead compounds. Future work in this area will likely involve the exploration of other substitutions on the nicotinoyl core in combination with a wide array of amine-containing heterocyclic fragments to discover next-generation kinase inhibitors with superior therapeutic profiles.
References
Exploring kinase family inhibitors and their moiety preferences using deep SHapley additive exPlanations. PMC. [Link]
Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. PMC. [Link]
Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. [Link]
Scholars Research Library - Der Pharma Chemica. [Link]
synthesis of amides from acid chlorides. YouTube. [Link]
Application Note & Protocol: Synthesis of 4-Methylnicotinamides via Acid Chloride Pathway
Introduction 4-Methylnicotinamides are a class of compounds with significant interest in pharmaceutical and medicinal chemistry. As derivatives of nicotinamide (a form of vitamin B3), they serve as important scaffolds in...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-Methylnicotinamides are a class of compounds with significant interest in pharmaceutical and medicinal chemistry. As derivatives of nicotinamide (a form of vitamin B3), they serve as important scaffolds in the development of various therapeutic agents. This application note provides a detailed, field-proven protocol for the synthesis of 4-methylnicotinamides through the highly efficient acid chloride pathway. This method involves the conversion of 4-methylnicotinic acid to its corresponding acid chloride, followed by amidation with a primary or secondary amine. The causality behind experimental choices, safety protocols, and analytical characterization are thoroughly discussed to ensure reproducibility and safety.
Theoretical Background: The Acyl Nucleophilic Substitution Mechanism
The synthesis of amides from acid chlorides is a classic example of nucleophilic acyl substitution.[1][2] The overall process can be conceptualized in two primary stages:
Activation of the Carboxylic Acid: The carboxylic acid group of 4-methylnicotinic acid is not sufficiently electrophilic to react directly with most amines, as a competing acid-base reaction dominates.[1][3] Therefore, it is first activated by converting it into a more reactive acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][4] These reagents transform the hydroxyl group of the carboxylic acid into an excellent leaving group (chlorosulfite or chloroglyoxylate, which then decompose), facilitating the formation of the highly electrophilic 4-methylnicotinoyl chloride.
Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.[5][6] This addition step forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.[7] A base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[1][4]
Figure 1: General overview of the two-step synthesis of 4-methylnicotinamides.
Experimental Protocols
This section outlines the detailed, step-by-step procedures for the synthesis of a representative 4-methylnicotinamide.
Materials and Reagents
Reagent/Material
Grade
Supplier
4-Methylnicotinic acid
≥98%
Sigma-Aldrich
Thionyl chloride (SOCl₂)
Reagent grade, ≥99%
Sigma-Aldrich
Dichloromethane (DCM), anhydrous
≥99.8%
Sigma-Aldrich
Amine (e.g., Benzylamine)
≥99%
Sigma-Aldrich
Triethylamine (TEA)
≥99.5%
Sigma-Aldrich
Saturated sodium bicarbonate solution
Laboratory grade
Fisher Scientific
Anhydrous magnesium sulfate (MgSO₄)
Laboratory grade
Fisher Scientific
Diethyl ether
ACS grade
Fisher Scientific
Hexanes
ACS grade
Fisher Scientific
Step-by-Step Protocol: Synthesis of N-Benzyl-4-methylnicotinamide
Part A: Preparation of 4-Methylnicotinoyl Chloride
Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. The system should be fitted with a drying tube containing calcium chloride or connected to a nitrogen/argon line to maintain an inert atmosphere.
Addition of Reagents: To the flask, add 4-methylnicotinic acid (5.0 g, 36.4 mmol). Suspend the acid in anhydrous dichloromethane (DCM, 40 mL).
Chlorination: While stirring, slowly add thionyl chloride (4.0 mL, 54.7 mmol, 1.5 equivalents) to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF, 2-3 drops) can be added to accelerate the reaction.[8]
Reaction: Heat the mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution. The initially cloudy suspension should become a clear solution.
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude 4-methylnicotinoyl chloride is obtained as a solid or oil and is typically used in the next step without further purification.
Part B: Amidation with Benzylamine
Reaction Setup: In a separate 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve benzylamine (4.3 mL, 39.4 mmol, 1.1 equivalents) and triethylamine (TEA, 7.6 mL, 54.7 mmol, 1.5 equivalents) in anhydrous DCM (50 mL).
Cooling: Cool the amine solution to 0°C in an ice bath.
Addition of Acid Chloride: Dissolve the crude 4-methylnicotinoyl chloride from Part A in anhydrous DCM (20 mL) and add it to the addition funnel. Add the acid chloride solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
Work-up:
Quench the reaction by adding 50 mL of water.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by column chromatography on silica gel to yield the pure N-benzyl-4-methylnicotinamide.
Figure 2: Step-by-step experimental workflow for the synthesis of N-substituted 4-methylnicotinamides.
Results and Characterization
The successful synthesis of the target 4-methylnicotinamide should be confirmed by various analytical techniques.
Mass Spectrometry (ESI+) of N-Benzyl-4-methylnicotinamide (Expected): m/z 227.11 [M+H]⁺.
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents used in this synthesis.[9][10][11] All manipulations should be performed in a well-ventilated chemical fume hood.[12]
Reagent-Specific Hazards:
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (SO₂ and HCl). Handle with extreme care in a fume hood.[13]
Acid Chlorides: Corrosive and moisture-sensitive. Can cause severe burns upon contact.[14]
Amines: Many amines are corrosive and toxic. Avoid inhalation of vapors and skin contact.
Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Minimize exposure.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Chlorinated and non-chlorinated organic waste should be collected in separate, properly labeled containers.
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Low or no yield of acid chloride
Incomplete reaction; moisture contamination.
Ensure anhydrous conditions. Extend reflux time. Use fresh thionyl chloride.
Low yield of amide
Incomplete reaction of acid chloride; hydrolysis of acid chloride.
Ensure dropwise addition of acid chloride at 0°C. Check the purity of the amine.
Formation of multiple byproducts
Side reactions due to excess heat or reactive impurities.
Maintain proper temperature control. Purify starting materials if necessary.
Difficulty in purification
Presence of unreacted starting materials or byproducts.
Optimize the work-up procedure. Employ column chromatography with an appropriate solvent system.
Conclusion
The acid chloride method provides a robust and high-yielding pathway for the synthesis of 4-methylnicotinamides. By carefully controlling the reaction conditions, particularly by maintaining an anhydrous environment and managing the reaction temperature, researchers can consistently obtain the desired products in high purity. The protocols and guidelines presented in this application note are designed to ensure both the success of the synthesis and the safety of the operator.
References
PrepChem.com. (n.d.). Synthesis of 4-chloronicotinic acid chloride. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [No valid URL provided in search results]
Reddit. (2025, January 15). Amide coupling [Online forum post]. r/Chempros. [Link]
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]
PMC. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Retrieved from [Link]
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
Journal of the Chemical Society C. (n.d.). 4-Substituted nicotinic acids and nicotinamides. Part III. Preparation of 4-methylnicotinic acid riboside. Retrieved from [Link]
Khan Academy. (n.d.). Amide formation from acyl chloride [Video]. Retrieved from [Link]
CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]
NIH Tetramer Core Facility - Emory University. (n.d.). Production Protocols. Retrieved from [Link]
University of Utah. (n.d.). Acid Handling. Retrieved from [Link]
Google Patents. (n.d.). US2496114A - Purification of nicotinamide.
NIH. (n.d.). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. Retrieved from [Link]
PMC. (2021, January 20). 1-Methylnicotinamide is an immune regulatory metabolite in human ovarian cancer. Retrieved from [Link]
ACS Publications. (n.d.). Preparation and Characterization of Theophylline−Nicotinamide Cocrystal. Retrieved from [Link]
Google Patents. (n.d.). CN102304085A - Process for synthesizing trigonelline hydrochloride from dimethyl carbonate and nicotinic acid.
esterification of alcohols with 4-Methylnicotinoyl chloride protocol
Executive Summary This protocol details the synthesis of esters derived from 4-methylnicotinoyl chloride and various alcohols (primary, secondary, and hindered). The reaction is characterized by specific steric challenge...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This protocol details the synthesis of esters derived from 4-methylnicotinoyl chloride and various alcohols (primary, secondary, and hindered). The reaction is characterized by specific steric challenges due to the C4-methyl group located ortho to the C3-carbonyl center. While standard acylation protocols often fail to achieve high yields with this substrate due to steric shielding, this guide utilizes a Nucleophilic Catalysis (DMAP) strategy to accelerate the rate-determining step.
Target Audience: Medicinal Chemists, Process Development Scientists.
Key Application: Synthesis of prodrugs, heterocyclic building blocks, and nicotinic acid derivatives.
Scientific Foundation & Mechanistic Insight
The Steric Challenge (The "Ortho Effect")
The 4-methylnicotinoyl moiety presents a unique challenge compared to unsubstituted nicotinoyl derivatives. The methyl group at the C4 position exerts significant steric bulk adjacent to the reactive carbonyl at C3.
Consequence: Direct nucleophilic attack by the alcohol is kinetically retarded.
Risk: Extended reaction times with standard bases (e.g., Pyridine, Et3N alone) often lead to moisture-induced hydrolysis of the acid chloride before esterification is complete.
The Catalytic Solution: Acyl-Pyridinium Activation
To overcome the steric barrier, 4-(Dimethylamino)pyridine (DMAP) is employed not merely as a base, but as a super-nucleophilic catalyst.
Mechanism:
Activation: DMAP attacks the 4-methylnicotinoyl chloride faster than the alcohol, displacing the chloride ion.
Intermediate: A highly electrophilic N-acylpyridinium salt is formed. The positive charge on the nitrogen pulls electron density from the carbonyl, making it significantly more susceptible to nucleophilic attack.
Coupling: The alcohol attacks this activated intermediate, expelling DMAP and forming the ester.
Turnover: The auxiliary base (Triethylamine) scavenges the HCl proton, regenerating neutral DMAP.
Flame-dried round-bottom flask (RBF) with magnetic stir bar.
Inert gas line (Nitrogen or Argon).
Ice-water bath (0°C).
Detailed Protocol
Step 1: Preparation (Inert Environment)
Flame-dry a 100 mL RBF and cool under a stream of nitrogen.
Charge the flask with 4-Methylnicotinoyl Chloride Hydrochloride (1.0 equiv).
Note: This reagent is often supplied as the HCl salt. If using the free base oil, adjust the auxiliary base equivalents accordingly (see Table 1 below).
Add Anhydrous DCM (concentration ~0.2 M relative to acid chloride).
Cool the suspension to 0°C using an ice bath.
Step 2: Base Addition & Activation
Add Triethylamine (Et₃N) dropwise via syringe.
Stoichiometry: If using Acid Chloride HCl salt , add 2.5 equiv (1.0 to neutralize salt + 1.5 to scavenge reaction HCl). If using free base, add 1.5 equiv .
Add DMAP (0.1 – 0.2 equiv) in one portion.
Observation: The suspension should clarify or change color as the free base acid chloride is liberated and the acyl-pyridinium intermediate forms. Stir at 0°C for 15 minutes.
Step 3: Esterification
Add the Alcohol (1.0 – 1.2 equiv) dissolved in a minimal amount of DCM dropwise to the cold reaction mixture.
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
Monitor: Stir for 4–12 hours. Monitor by TLC or LC-MS.
Endpoint: Disappearance of the acid chloride (often converted to methyl ester if quenched with MeOH for TLC) and appearance of the product spot.
Step 4: Workup (Critical for Pyridine Derivatives)
Safety Alert: Pyridine derivatives are amphoteric. Do not wash with strong acid (e.g., 1M HCl) to remove the DMAP, as this will protonate your product and extract it into the aqueous layer.
Quench: Add Saturated Aqueous NaHCO₃ (20 mL) to the reaction mixture. Stir vigorously for 10 minutes to hydrolyze any unreacted acid chloride.
Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.
Aqueous Extraction: Extract the aqueous layer once with fresh DCM (10 mL) to recover any trapped product.
Washing: Wash the combined organic layers with Brine (sat.[1] NaCl).[1]
Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Step 5: Purification
Flash Chromatography: Silica gel.
Eluent: Typically Hexanes/Ethyl Acetate or DCM/MeOH gradients.
Note: Since the product is basic, adding 1% Et₃N to the eluent can reduce streaking on silica.
Data & Optimization Guide
Table 1: Stoichiometry & Troubleshooting
Parameter
Standard Condition
Optimization for Low Yield
Acid Chloride Form
HCl Salt
Free Base (Freshly distilled)
Base Equivalents
2.5 equiv Et₃N
3.0 equiv DIPEA (Non-nucleophilic)
Catalyst (DMAP)
10 mol%
50-100 mol% (Stoichiometric)
Temperature
25°C
Reflux (40°C in DCM)
Solvent
DCM
1,2-Dichloroethane (higher boiling)
Workup Logic Flowchart
Figure 2: Decision tree for workup to prevent product loss into aqueous phase.
References
Steglich Esterification Mechanism: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
DMAP Catalysis Review: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569–583. Link
Pyridine Ester Synthesis: Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12, 129-161. Link
Workup of Pyridine Derivatives: Standard protocols for amphoteric heterocycles adapted from Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Pearson. Link
Application Note: Synthesis of 4-Methylnicotinoyl Chloride Hydrochloride Using Thionyl Chloride
Part 1: Strategic Overview & Critical Analysis Executive Summary The synthesis of 4-Methylnicotinoyl chloride (4-methylpyridine-3-carbonyl chloride) is a pivotal step in generating scaffold intermediates for kinase inhib...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Strategic Overview & Critical Analysis
Executive Summary
The synthesis of 4-Methylnicotinoyl chloride (4-methylpyridine-3-carbonyl chloride) is a pivotal step in generating scaffold intermediates for kinase inhibitors and other pyridine-based pharmacophores. While thionyl chloride (
) is the industry-standard reagent for converting carboxylic acids to acid chlorides, its application to 4-methylnicotinic acid presents a unique chemoselective challenge often overlooked in generic protocols.[1]
The "Methyl-Group" Anomaly (Expert Insight)
Unlike simple nicotinic acid, 4-methylnicotinic acid possesses a methyl group ortho to the pyridine nitrogen and para to the carboxylic acid (depending on numbering, but typically C4-methyl, C3-carboxyl).
The Risk: Under vigorous neat reflux with thionyl chloride (76°C), electron-deficient methyl-substituted heterocycles can undergo radical chlorination at the methyl position, leading to trichloromethyl side products or chlorothio-intermediates (Davis & Scanlon, 1977).
The Solution: This protocol utilizes a controlled-temperature catalytic approach . By using Dichloromethane (DCM) or Toluene as a solvent and N,N-Dimethylformamide (DMF) as a Vilsmeier-Haack type catalyst, we lower the reaction temperature and accelerate the acyl chloride formation, kinetically favoring the desired product over the methyl-chlorinated impurity.
Part 2: Mechanism & Signaling Pathway
Reaction Mechanism
The transformation proceeds via a DMF-catalyzed cycle. DMF reacts with
to form the reactive Vilsmeier Iminium species (), which activates the carboxylic acid more efficiently than alone. This allows the reaction to proceed at lower temperatures, preserving the sensitive methyl group.
Figure 1: DMF-catalyzed conversion of 4-methylnicotinic acid to its acid chloride salt.
Part 3: Materials & Safety Protocols
Reagents & Equipment
Component
Grade/Spec
Role
4-Methylnicotinic Acid
>98% Purity
Substrate
Thionyl Chloride ()
ReagentPlus®, 99.5%
Chlorinating Agent
DMF (N,N-Dimethylformamide)
Anhydrous
Catalyst
Dichloromethane (DCM)
Anhydrous (stab. w/ amylene)
Solvent (Low Temp Control)
Toluene
Anhydrous
Azeotropic Drying Agent
Nitrogen/Argon
Ultra-high purity
Inert Atmosphere
Safety Directives (HSE)
Thionyl Chloride: Reacts violently with water to release
and . Corrosive and lachrymator. Handle only in a fume hood.
Pyridine Hydrochloride Salts: The product is a pyridine salt.[2][3] Pyridine derivatives can be neurotoxic. Avoid dust inhalation.
Gas Evolution: The reaction generates stoichiometric quantities of
and gas. An acid gas scrubber (NaOH trap) is mandatory.
Part 4: Detailed Experimental Protocol
Phase A: Setup and Activation
Drying: Oven-dry a 2-neck Round Bottom Flask (RBF), reflux condenser, and stir bar at 120°C for 2 hours. Assemble hot under
flow.
Scrubber Setup: Connect the top of the condenser to an oil bubbler, then to a trap containing 10% NaOH solution to neutralize evolved gases.
Phase B: Reaction (The "Low-Temp" Method)
Charging: Charge the RBF with 4-Methylnicotinic Acid (1.0 equiv, e.g., 5.0 g).
Solvent: Add Anhydrous DCM (5–8 volumes, e.g., 25–40 mL). The acid will likely remain as a suspension.
Expert Note: DCM (bp 40°C) is chosen to prevent thermal degradation. If solubility is extremely poor, Toluene (bp 110°C) can be used, but keep the bath temperature below 60°C.
Reagent Addition: Add Thionyl Chloride (2.0–3.0 equiv) dropwise via a syringe or addition funnel over 10 minutes.
Observation: Gas evolution (
) will begin immediately.
Reflux: Heat the mixture to gentle reflux (Bath temp: 45°C for DCM). Stir vigorously.
Timeline: 2–4 hours.
Endpoint: The suspension should clarify into a solution (or a fine suspension of the HCl salt) as the carboxylic acid is consumed. Gas evolution will cease.
Phase C: Workup & Isolation[6]
Concentration: Cool the reaction to Room Temperature (RT). Concentrate the mixture in vacuo (Rotavap) at <40°C to remove solvent and excess
.
Caution: Ensure the pump is protected with a cold trap to catch
vapors.
Azeotropic Drying (Critical Step):
The residue will likely be a sticky yellow/orange oil or semi-solid (the hydrochloride salt).
Add Anhydrous Toluene (10 mL) to the residue.
Concentrate in vacuo again.
Repeat this step 2–3 times.
Why? This removes trace thionyl chloride, which interferes with subsequent nucleophilic substitutions (e.g., amidation).
Final Product: The resulting off-white to pale yellow solid is 4-Methylnicotinoyl chloride hydrochloride .
Storage: Use immediately or store under Argon at -20°C. Hydrolyzes rapidly in moist air.
Part 5: Quality Control & Characterization
Since acid chlorides are unstable on silica gel and difficult to analyze directly by LCMS (hydrolysis to acid), the Methyl Ester Derivatization Test is the standard QC method.
Derivatization Protocol (For Analysis)
Take a small aliquot (20 mg) of the crude acid chloride.
Quench into 0.5 mL dry Methanol (MeOH).
Shake for 5 minutes.
Analyze by HPLC/LCMS.
Target: Methyl 4-methylnicotinate.
Impurity: 4-Methylnicotinic acid (indicates incomplete conversion or hydrolysis).
Expected Analytical Data
Parameter
Specification
Appearance
Off-white to yellow hygroscopic solid
Solubility
Reacts with water/alcohols; Soluble in DCM, Chloroform
IR (Neat)
~1780 cm⁻¹ (C=O stretch, Acid Chloride)
LCMS (as Ester)
[M+H]⁺ corresponding to Methyl Ester (MW of Acid + 14)
Part 6: Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Dark/Black Product
Thermal decomposition or Polymerization
Lower bath temp. Ensure atmosphere. Use DCM instead of neat .
Residual Smell
Incomplete workup
Repeat Toluene azeotrope 3x. Dry under high vacuum for 2 hours.
Low Yield (Hydrolysis)
Moisture ingress
Check glassware drying.[3] Use fresh anhydrous solvents.
Figure 2: Step-by-step process flow for the synthesis and isolation.[4][5]
References
Davis, M., & Scanlon, D. B. (1977).[1] The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry, 30(2), 433-436.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Org. Synth. (2011). Discussion on Thionyl Chloride Handling and Safety. Organic Syntheses.
ChemicalBook. (n.d.).[6] 4-Chloronicotinic acid Synthesis and Precursors. (Context on pyridine acid chloride stability).
Application Note: Strategic Utilization of 4-Methylnicotinoyl Chloride in Fragment-Based Drug Discovery
Executive Summary This guide details the application of 4-methylnicotinoyl chloride (hydrochloride salt) as a high-value building block in Fragment-Based Drug Discovery (FBDD). While the nicotinamide motif is a "privileg...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the application of 4-methylnicotinoyl chloride (hydrochloride salt) as a high-value building block in Fragment-Based Drug Discovery (FBDD). While the nicotinamide motif is a "privileged scaffold" in medicinal chemistry—particularly for kinase inhibitors—the introduction of the 4-methyl group provides critical vectoral growth and conformational control often missing in the unsubstituted parent. This note covers the mechanistic rationale for its use, a validated parallel synthesis protocol for library generation, and strategies for leveraging its unique steric properties to improve selectivity and solubility.
Part 1: The Chemical Advantage – Why 4-Methylnicotinoyl Chloride?
The "Privileged" Nicotinamide Scaffold
The nicotinamide moiety is ubiquitous in kinase inhibitors (e.g., Imatinib, Sorafenib, Regorafenib) because the pyridine nitrogen (N1) and the amide NH often form a donor-acceptor pair that mimics the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region.
The "Magic Methyl" Effect: Conformational Control
The addition of a methyl group at the C4 position (ortho to the carbonyl) is not merely a lipophilic modification; it is a conformational switch .
Planarity Breaking: In unsubstituted nicotinamides, the amide bond tends to be coplanar with the pyridine ring to maximize conjugation. The 4-methyl group introduces steric clash with the amide carbonyl oxygen, forcing the amide bond to twist out of the pyridine plane (torsion angle
).
Selectivity Handle: This twist prevents the molecule from binding to "flat" pockets, thereby filtering out promiscuous binding events. It biases the ligand toward kinases that can accommodate (or require) a twisted conformation, often improving selectivity profiles.
Solubility: By disrupting planar stacking (pi-pi interactions) in the crystal lattice, the 4-methyl group significantly lowers the melting point and improves thermodynamic solubility compared to the flat parent compound ("escaping flatland").
Metabolic Stability
The C4 position of the pyridine ring is a common site for oxidative metabolism (oxidation to the N-oxide or pyridone). Blocking this site with a methyl group can extend the metabolic half-life (
) of the fragment.
Part 2: Experimental Protocol – Parallel Library Synthesis
Physical State: White to off-white hygroscopic solid.
Stability: Hydrolyzes rapidly in moist air to 4-methylnicotinic acid. Store under Argon/Nitrogen at -20°C.
Protocol: Amide Coupling in 96-Well Format
This protocol is designed for the high-throughput synthesis of a fragment library, coupling 4-methylnicotinoyl chloride with diverse amine "partners" (anilines, aliphatic amines).
Materials:
4-Methylnicotinoyl chloride HCl (1.2 equiv)
Diverse Amine Library (1.0 equiv)
Base:
-Diisopropylethylamine (DIPEA) (3.5 equiv)
Solvent: Anhydrous Dichloromethane (DCM) or DMF (if amines are polar)
Amine Stock: Dissolve each amine (0.1 mmol) in 500 µL anhydrous DCM in a 2 mL vial or 96-well deep-well plate.
Acyl Chloride Stock: Immediately prior to use, dissolve 4-methylnicotinoyl chloride HCl in anhydrous DCM (concentration: 0.24 M). Note: If the salt does not dissolve fully, add 0.5 equiv of DIPEA to the stock to liberate the free base form in situ.
Reaction Assembly:
Add 1.2 equiv (500 µL) of the Acyl Chloride stock to each amine well.
Immediately add 3.5 equiv of DIPEA.
Seal the plate/vials with a PTFE-lined cap.
Agitation: Shake at room temperature (RT) for 4–12 hours. Do not heat unless using sterically hindered anilines.
Monitoring:
Check one random well by LCMS. The mass shift should be +119 Da (Nicotinoyl fragment) - 1 (H) = +118 Da.
Workup (Solid Phase Extraction):
Add PS-Trisamine resin (3 equiv relative to excess acid chloride) to each well. This scavenges unreacted acyl chloride and the hydrolyzed acid.
Shake for 2 hours at RT.
Filter the reaction mixture through a coarse frit filter plate into a receiving plate.
Wash the resin with 2 x 200 µL DCM.
Evaporation:
Remove solvent using a centrifugal evaporator (Genevac) or nitrogen blow-down.
Validation Criteria:
Purity: >90% by UV (254 nm).
Identity: Confirmed by ESI-MS.
Part 3: Strategic Application – The "Fragment Growing" Workflow
In FBDD, this molecule serves as a "seed." Once a weak binder (
~mM) is identified, the 4-methylnicotinoyl motif allows for specific growth vectors.
Workflow Visualization
The following diagram illustrates the decision tree for optimizing a hit containing this scaffold.
Figure 1: Decision matrix for evolving a 4-methylnicotinoyl fragment hit. The "Vector B" path highlights the unique utility of the methyl group for selectivity.
Part 4: Troubleshooting & Critical Considerations
Hydrolysis & Handling
Issue: Low yields or presence of nicotinic acid in LCMS.
Cause: The acyl chloride is highly moisture-sensitive.
Solution: If the commercial HCl salt is old, convert the corresponding acid (4-methylnicotinic acid) to the chloride in situ using Oxalyl Chloride (1.2 equiv) and catalytic DMF in DCM. This ensures a fresh reactive species.
Atropisomerism Risks
Observation: Splitting of peaks in NMR or chiral HPLC.
Explanation: If the amine partner is also ortho-substituted (e.g., 2-chloroaniline), the rotation around the amide bond may be restricted enough to create stable atropisomers (rotational enantiomers) at room temperature.
Action: Perform Variable Temperature (VT) NMR to determine the rotational barrier. If
kcal/mol, the isomers may be separable. This is a critical "Go/No-Go" decision point for development—racemizing drugs are generally avoided unless the barrier is very low (rapid interconversion) or very high (single isomer isolation).
Regiochemistry (Nucleophilic Attack)
Issue: Formation of DMAP-like adducts.
Mechanism: Pyridine rings are nucleophilic. In the presence of strong activating agents, the pyridine nitrogen can attack the acyl chloride of another molecule, leading to polymerization or N-acyl salts.
Prevention: Always add the base (DIPEA) after mixing the amine and the acyl chloride, or ensure the amine is in excess during the addition.
References
Structure-Based Design of Kinase Inhibitors
Title: Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor.
preventing hydrolysis of 4-Methylnicotinoyl chloride during storage
The following technical guide is structured as a Level 3 Engineering Support resource. It moves beyond generic advice to address the specific mechanistic failures associated with 4-Methylnicotinoyl chloride. Subject: Sta...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Level 3 Engineering Support resource. It moves beyond generic advice to address the specific mechanistic failures associated with 4-Methylnicotinoyl chloride.
Subject: Stability Protocol & Hydrolysis Prevention for 4-Methylnicotinoyl Chloride
Status: Open
Assigned Specialist: Senior Application Scientist, Reagent Stability Unit[1]
Executive Summary
You are likely accessing this guide because you have observed a white crust formation , pressure buildup upon opening the vial, or unexpectedly low yields in your acylation reactions.
4-Methylnicotinoyl chloride is not merely "moisture sensitive"; it is autocatalytically unstable in the presence of water.[1] Unlike standard alkyl acid chlorides, the presence of the pyridine ring creates a unique degradation loop. Upon hydrolysis, the generated HCl does not just off-gas; it protonates the pyridine nitrogen, forming a non-reactive hydrochloride salt crust that traps further moisture, accelerating bulk decomposition.
This guide provides the mechanistic logic , storage SOPs , and rescue protocols required to maintain reagent integrity.
Module 1: The Degradation Mechanism
To prevent hydrolysis, you must understand the enemy. The degradation of 4-Methylnicotinoyl chloride is a self-feeding cycle.[1]
The "Vicious Cycle" of Pyridine Acid Chloride Hydrolysis
Standard acid chlorides hydrolyze to release HCl gas. However, the basic nitrogen in the 4-Methylnicotinoyl scaffold acts as an internal "HCl sponge."
Moisture Ingress: Ambient humidity enters via a compromised septum or permeable seal (e.g., Parafilm).[1]
Hydrolysis Event: Water attacks the carbonyl carbon, releasing HCl and 4-methylnicotinic acid.[1]
Salt Formation (The Trap): The released HCl protonates the pyridine nitrogen of neighboring intact molecules or the hydrolysis product.
Caking: This ionic salt formation changes the physical state from a free-flowing solid/oil to a hard, hygroscopic crust.[1] This crust pulls in more water from the atmosphere.[1]
Visualization: The Autocatalytic Pathway
The following diagram illustrates why a minor seal failure leads to total reagent loss.
Figure 1: The autocatalytic degradation cycle.[1] Note the feedback loop (red dashed line) where the degradation product actively accelerates further moisture absorption.
Module 2: Storage & Handling Protocols (SOPs)
Standard Operating Procedure: MNC-STG-01
The Primary Barrier (Container)
DO NOT rely on the original shipping bottle for long-term storage once opened.[1]
DO NOT use Parafilm.[1] It is permeable to water vapor over time.[1]
RECOMMENDED: Transfer to a Schlenk flask or a vial with a Teflon-lined screw cap stored inside a secondary desiccator.
The Atmosphere
Argon vs. Nitrogen: Argon is superior.[1] Being heavier than air, Argon creates a "blanket" over the reagent when the bottle is opened, whereas Nitrogen mixes more rapidly with air.
Technique: Always backfill the container with inert gas before resealing.[1]
Temperature Control
Set Point: -20°C (Freezer).
Critical Step: Allow the container to warm to room temperature inside a desiccator before opening. Opening a cold bottle in humid lab air causes immediate condensation on the reagent surface, triggering the cycle described in Figure 1.
Q1: The reagent has turned into a hard white solid (caked). Is it usable?
Diagnosis: This indicates significant hydrolysis.[1] The "crust" is likely the hydrochloride salt of the hydrolyzed acid.
Action:
Do not scrape the crust and use it directly; your stoichiometry will be wrong (excess acid/HCl).[1]
Rescue Attempt: If you have a large amount, you can attempt sublimation (if the vacuum is high enough) or recrystallization from anhydrous chloroform/hexane (under inert atmosphere), though purchasing fresh reagent is safer for critical GMP steps.[1]
Q2: I hear a "pop" when I open the bottle.
Diagnosis: Pressure buildup from HCl gas generation.[1]
Immediate Action: Vent the bottle in a fume hood. This confirms hydrolysis has occurred.[1] Perform the Quality Control Test (Module 4) before using in a reaction.
Q3: The color changed from off-white to yellow/orange.
Diagnosis: While hydrolysis usually yields white solids, yellowing suggests oxidation of the pyridine ring (N-oxide formation) or trace polymerization.
Verdict: If the physical state is still free-flowing, it may still be 90%+ active.[1] Run a QC check.
Q4: Can I use a drying agent like Silica or Molecular Sieves directly in the bottle?
Answer:NO.
Silica: Contains surface hydroxyl groups (-OH) that will react with the acid chloride, destroying it.[1]
Molecular Sieves: Often contain trapped water or basic sites (aluminosilicates) that catalyze hydrolysis.[1]
Correct Method: Use drying agents (P₂O₅ or Drierite) in the secondary container (desiccator), never in direct contact with the reagent.
Module 4: Quality Control (The "Methanol Quench")
Never commit valuable starting material to a reaction without validating the acid chloride activity. This simple test distinguishes active reagent from hydrolyzed "dead" weight.[1]
Protocol: MNC-QC-01
Sampling: Take a small aliquot (~10 mg) of the 4-Methylnicotinoyl chloride.[1]
Quench: Dissolve it in 1 mL of anhydrous Methanol .
Chemistry:R-COCl + MeOH -> R-COOMe + HCl
Hydrolyzed impurity:[1]R-COOH + MeOH -> No Reaction (without catalyst/heat).[1]
Analysis: Inject into HPLC or run GC-MS .
Interpretation:
Peak A (Methyl Ester): Represents active acid chloride.[1]
Peak B (Free Acid): Represents already hydrolyzed material.[1]
Figure 2: Decision matrix for determining reagent viability.
References
BenchChem. (2025).[1][2][3] Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to Acyl Chlorides. Retrieved from [1]
Wipf, P. (2014).[1][4][5] Techniques for Handling Air- and Moisture-Sensitive Compounds.[1] University of Pittsburgh, Department of Chemistry.[1] Retrieved from
PubChem. (2025).[1] Nicotinoyl Chloride - Compound Summary.[1][6][7] National Center for Biotechnology Information.[1] Retrieved from [1]
Sigma-Aldrich (Merck). (n.d.).[1] Handling and Storage of Acid Chlorides Technical Bulletin.[1] (General reference for acid chloride storage protocols).
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for purification of acid halides).
Technical Support Center: Purification of 4-Methylnicotinoyl Chloride
Topic: Removal of Excess Thionyl Chloride ( ) Executive Summary The synthesis of 4-Methylnicotinoyl chloride involves the chlorination of 4-methylnicotinic acid using thionyl chloride ( ). A critical quality attribute (C...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removal of Excess Thionyl Chloride (
)
Executive Summary
The synthesis of 4-Methylnicotinoyl chloride involves the chlorination of 4-methylnicotinic acid using thionyl chloride (
). A critical quality attribute (CQA) for the isolated intermediate is the complete absence of residual , which will otherwise compete with nucleophiles (amines, alcohols) in subsequent coupling steps, leading to impurities and yield loss.[1]
Because the target molecule contains a basic pyridine nitrogen, it is most stable and commonly isolated as the hydrochloride salt (4-methylnicotinoyl chloride
HCl). This guide details the azeotropic removal of thionyl chloride and troubleshooting for common isolation issues (e.g., "oiling out").
Core Protocol: The "Toluene Chase"
Objective: Remove residual
via azeotropic distillation to <0.1% w/w.
Reagents & Equipment[2][3][4][5]
Solvent: Anhydrous Toluene (preferred) or Dichloromethane (DCM).[1]
Equipment: Rotary Evaporator with a solvent trap (filled with aqueous NaOH to neutralize acidic vapors).
Bath Temperature: 40–50°C (Do not exceed 60°C to prevent degradation).
Step-by-Step Workflow
Bulk Removal: Upon reaction completion, concentrate the reaction mixture under reduced pressure (vacuum) to remove the bulk of excess
.[1] The residue will likely be a yellow/brown oil or semi-solid.
The Chase (Cycle 1):
Redissolve the crude residue in anhydrous toluene (approx. 3–5 mL per gram of starting material).
Why Toluene? Toluene (BP 110.6°C) boils higher than
(BP 74.6°C) and forms a binary system that helps entrain and carry off the lower-boiling chloride.[1][2] It is also non-reactive toward the acid chloride [1, 2].
Evaporation: Concentrate to dryness under vacuum.
Repetition (Cycles 2-3): Repeat the toluene addition and evaporation step at least two more times .
Visual Cue: The residue should transition from a gummy oil to a more defined solid/crystalline mass as the thionyl chloride (which solvates the product) is removed.
Final Drying: Place the flask under high vacuum (<1 mbar) for 1–2 hours.
Workflow Visualization
Figure 1: Standard operating procedure for azeotropic removal of thionyl chloride.
Troubleshooting Guide
Issue: "My product is a sticky brown oil and won't solidify."
This is the most common issue with pyridine-based acid chlorides. It usually indicates trapped solvent or slight impurities preventing the crystal lattice of the HCl salt from forming.
Probable Cause
Corrective Action
Trapped
The product is highly soluble in . If significant thionyl chloride remains, it acts as a solvent.[1] Action: Perform 2 more toluene chases.
Vilsmeier Impurity
Did you use DMF as a catalyst? Excess DMF forms a non-volatile Vilsmeier reagent oil.[3] Action: Use minimal DMF (1-2 drops max) in future runs. For current batch, trituration is required.[1]
Super-saturation
The oil is actually the product but needs a nucleation event. Action: See "Trituration Protocol" below.
The Trituration Protocol (Forcing Solidification)
If the toluene chase leaves an oil:
Suspend the oil in a small volume of anhydrous Diethyl Ether or n-Heptane (the product is insoluble in these, but impurities/solvents are soluble).
Scratch the side of the flask vigorously with a glass spatula while cooling in an ice bath.
The oil should harden into a solid. Decant the supernatant (which contains impurities) and dry the solid under vacuum [3, 4].
Troubleshooting Logic
Figure 2: Decision tree for handling oily residues.
Frequently Asked Questions (FAQs)
Q1: Can I wash the product with water or bicarbonate to remove the thionyl chloride?A: ABSOLUTELY NOT.
Acid chlorides, especially nicotinoyl chlorides, are extremely moisture-sensitive.[1] Washing with water will violently hydrolyze the product back to 4-methylnicotinic acid and release HCl gas [1]. All purification must be anhydrous (distillation/sublimation/trituration).[1]
Q2: Why is my product turning pink/red?A: Pyridine acid chlorides are prone to discoloration due to trace hydrolysis or oxidation.
Pink/Red: Indicates degradation or presence of free iodine/impurities if HI was used (unlikely here) or polymerization.[1] If the NMR is clean, the color is likely a trace impurity and may not affect the next step.
Q3: How do I store the purified 4-Methylnicotinoyl chloride?A: Store under an inert atmosphere (Argon/Nitrogen) in a tightly sealed container at -20°C . Wrap the cap with Parafilm. Moisture ingress will convert the surface to the carboxylic acid solid.
Q4: I don't have Toluene. Can I use Hexane?A: Hexane is a poor solvent for the "chase" because it does not dissolve the thionyl chloride as effectively as toluene, nor does it swell the oily residue well to release trapped volatiles. DCM is a better alternative to Toluene than Hexane, though Toluene remains the gold standard for this application [2].[1]
optimizing yield of 4-Methylnicotinoyl chloride amidation reactions
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization & Troubleshooting of 4-Methylnicotinoyl Chloride Amidation Executive Summary The amidation of 4-m...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Technical Guide: Optimization & Troubleshooting of 4-Methylnicotinoyl Chloride Amidation
Executive Summary
The amidation of 4-methylnicotinoyl chloride presents unique challenges compared to standard benzoyl chloride couplings.[1] The presence of the methyl group at the C4 position—ortho to the carbonyl at C3—introduces steric strain and electron-donating effects that reduce electrophilicity. Furthermore, the basic pyridine nitrogen creates a risk of self-quaternization (dimerization) if the acid chloride is not handled as a hydrochloride salt.
This guide provides a field-proven protocol to maximize yield, minimize side reactions, and ensure reproducibility.
Part 1: The Optimized Protocol (Self-Validating Workflow)
This protocol is designed as a "self-validating" system.[2] Each step contains a checkpoint to verify success before proceeding, preventing wasted reagents on a failed batch.
Phase A: Preparation of 4-Methylnicotinoyl Chloride HCl Salt
Note: Commercial acid chlorides degrade.[2] Fresh preparation from 4-methylnicotinic acid is recommended for yields >85%.[2]
Suspension: Suspend the acid in anhydrous toluene (0.5 M concentration).
Activation: Add
dropwise at room temperature, followed by catalytic DMF.
Reflux: Heat to 80°C for 2-3 hours.
Checkpoint 1 (Visual): The reaction is complete when gas evolution (
) ceases and the solid dissolves completely to form a clear solution.
Isolation: Concentrate in vacuo to remove excess
. Co-evaporate with toluene () to remove residual acid gases.
Critical Step: Do not neutralize.[2] Isolate the resulting off-white solid as the Hydrochloride Salt . The free base is unstable and prone to dimerization.
Base Scavenger Setup: Dissolve the Amine and DIPEA in dry DCM under nitrogen at
.
Why 3.5 eq Base? You need 1 eq to neutralize the HCl salt of the acid chloride, 1 eq to neutralize the HCl generated during amidation, and 1.5 eq to keep the pyridine ring unprotonated and the amine nucleophilic.
Controlled Addition: Suspend/dissolve the Acid Chloride HCl salt in a minimal amount of DCM (or add as a solid in portions) to the amine solution at
.
Thermodynamic Control: The reaction is exothermic.[] Maintain internal temperature
to prevent attack at the pyridine nitrogen.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Checkpoint 2 (Monitoring): Quench a 50 µL aliquot with Methanol. Analyze via LC-MS.
Target: Amide mass (
).
Trace: Methyl ester (from unreacted acid chloride). If Methyl ester > 5%, add 0.2 eq more amine and stir 1 hr.
Failure Mode: If 4-methylnicotinic acid peak is high, moisture ingress occurred.[2]
Part 2: Troubleshooting & FAQs
Q1: My yield is consistently low (40-50%), and I see starting material acid in the workup. Why?
Root Cause 1 (Hydrolysis): The acid chloride is extremely hygroscopic. If your solvent was not dried (Karl Fischer water < 50 ppm), the chloride reverts to the acid before reacting with the amine.
Root Cause 2 (Base Starvation): If you used only 1-2 equivalents of base, the HCl released protonates your amine reactant, rendering it non-nucleophilic.[2]
Solution: Ensure anhydrous conditions and increase DIPEA to 3.5–4.0 equivalents.
Q2: The reaction mixture turned dark brown/black. Is the product ruined?
Diagnosis: Pyridine Oxidation or Polymerization.
Mechanism: Pyridine rings are susceptible to N-oxide formation or nucleophilic attack at the C2/C6 positions if left too long in the presence of activated acylating agents without a nucleophile.
Solution: This is often cosmetic.[2] Perform a silica plug filtration.[2] If the color persists, wash the organic layer with 10% sodium thiosulfate (mild reducing agent) during workup to remove oxidative byproducts.
Q3: I see a major impurity with Mass = [Product x 2]. What is this?
Mechanism: In the absence of sufficient steric hindrance or if the amine addition is too slow, the pyridine nitrogen of one acid chloride molecule attacks the carbonyl of another, forming a reactive N-acyl pyridinium dimer.
Solution: Reverse the addition order. Add the Acid Chloride to the Amine/Base mixture (as described in Phase B). This ensures the acid chloride always encounters a high concentration of the amine nucleophile, kinetically favoring amidation over dimerization.
Difficult workup (DMF removal); good for polar amines.[2]
DCM
Pyridine (Excess)
0°C
65%
Pyridine competes as a nucleophile (N-acyl pyridinium); slower reaction.
Figure 1: Reaction Pathway & Failure Modes
Caption: Optimized pathway (Green) vs. common failure modes (Red) driven by moisture or stoichiometry errors.
References
Goossen, L. J., et al. (2015).[2] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[2][4] Organic & Biomolecular Chemistry. Link
Org. Synth. (2021).[1][2][5][6] "Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one." Organic Syntheses, 98, 171-193.[2][5] (Demonstrates acid chloride activation protocols). Link
Fisher Scientific. "Amide Synthesis Guide: Schotten–Baumann and Acid Chloride Protocols."[2] (General reference for stoichiometry in acid chloride couplings). Link
Technical Support Center: Purification of 4-Methylnicotinoyl Chloride
Answering the call for a specialized, in-depth guide, this Technical Support Center document, crafted from the perspective of a Senior Application Scientist, provides a comprehensive resource for the purification of 4-Me...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the call for a specialized, in-depth guide, this Technical Support Center document, crafted from the perspective of a Senior Application Scientist, provides a comprehensive resource for the purification of 4-Methylnicotinoyl chloride by recrystallization. Moving beyond simple instructions, this guide delves into the fundamental principles governing the purification of highly reactive acyl chlorides, ensuring both the integrity of the experiment and the safety of the researcher.
Welcome to the technical support guide for the purification of 4-Methylnicotinoyl chloride. This resource is designed for drug development professionals and research scientists who handle reactive intermediates where purity is paramount. The following sections are structured in a question-and-answer format to directly address common challenges and frequently asked questions encountered during the recrystallization of this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the recrystallization process, offering explanations for the underlying causes and providing actionable solutions.
Q1: I've dissolved my crude 4-Methylnicotinoyl chloride in the hot solvent, but upon cooling, an oil is forming instead of crystals. What's happening and how do I fix it?
A1: This phenomenon, known as "oiling out," occurs when the solute is no longer soluble but the solution temperature is still above the melting point of the solute-solvent eutectic mixture. Essentially, the compound precipitates as a liquid. Acyl chlorides, if impure, can exhibit melting point depression, exacerbating this issue.
Causality: The primary cause is a solution that is too concentrated or is being cooled too rapidly. The high concentration of solute and impurities drops out of solution at a temperature where it is thermodynamically more favorable to form a liquid phase than a solid crystal lattice.
Immediate Solution:
Re-heat the solution until the oil completely redissolves.
Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation point.
Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature.
Vigorous stirring during cooling can sometimes promote crystallization over oiling.
Q2: After cooling my solution, even in an ice bath, no crystals have formed. What should I do?
A2: Crystal formation, or nucleation, is often the rate-limiting step in recrystallization. If crystals do not appear, it is typically due to one of two reasons: the solution is not supersaturated, or the energy barrier for nucleation has not been overcome.
Causality & Solutions:
Excess Solvent: You may have used too much solvent, preventing the solution from becoming supersaturated upon cooling.[1] To resolve this, carefully evaporate a portion of the solvent under a stream of inert gas (like nitrogen or argon) and allow the solution to cool again.
Inducing Nucleation: If the solution is supersaturated but reluctant to crystallize, you can try the following methods:
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass provide a surface for crystal nucleation.[1]
Seed Crystals: If you have a small amount of pure 4-Methylnicotinoyl chloride, add a single tiny crystal to the cooled solution. This "seed" provides a template for further crystal growth.[1]
Q3: My final product is discolored (e.g., yellow or brown), even after recrystallization. How can I obtain a colorless product?
A3: Color in the final product indicates the presence of persistent impurities. These impurities may have solubility characteristics very similar to 4-Methylnicotinoyl chloride in the chosen solvent system.
Causality & Solutions:
Trapped Impurities: The crystal growth may have been too rapid, trapping impurities within the crystal lattice. Ensure cooling is slow and undisturbed to allow for the formation of pure crystals.[2]
Ineffective Solvent: The solvent may not be optimal for separating the specific colored impurity. A different solvent or a two-solvent system might be necessary.
Adsorbent Treatment (Use with Caution): For many organic compounds, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities. However, due to the high reactivity of acyl chlorides, the charcoal must be rigorously dried, and the procedure must be performed under an inert atmosphere to prevent catalysis of decomposition. This step should be tested on a small scale first. The solution must then be filtered while hot to remove the charcoal.
Q4: I observe white fumes coming from my flask during the procedure. What does this mean, and is it dangerous?
A4: White fumes are a definitive sign of a reaction between the 4-Methylnicotinoyl chloride and atmospheric moisture. The acyl chloride is hydrolyzing to form 4-methylnicotinic acid and hydrogen chloride (HCl) gas, which then appears as fumes upon contact with moist air.[3][4]
Causality & Impact: This indicates a breach in your anhydrous or inert atmosphere technique. This reaction consumes your product, reduces the final yield, and introduces 4-methylnicotinic acid as a significant impurity. HCl is also highly corrosive and toxic.
Preventative Measures:
Dry Glassware: Ensure all glassware is oven-dried (e.g., at 120°C for several hours) and cooled under a stream of inert gas or in a desiccator immediately before use.
Anhydrous Solvents: Use a properly dried, anhydrous, aprotic solvent. Solvents should be stored over molecular sieves.
Inert Atmosphere: Conduct the entire procedure—dissolution, filtration (if necessary), and crystallization—under a positive pressure of an inert gas like nitrogen or argon. Use septa and needles for solvent transfers where possible.[3][4][5]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the theoretical and practical aspects of the recrystallization protocol.
Q1: What is the best solvent for recrystallizing 4-Methylnicotinoyl chloride?
A1: The ideal solvent must be aprotic and non-nucleophilic to avoid reacting with the acyl chloride group.[6] The choice depends on balancing solubility and purity. A good starting point is a non-polar aprotic solvent.
Primary Recommendation:Hexane or Heptane . 4-Methylnicotinoyl chloride is expected to have low solubility in these solvents at room temperature but significantly higher solubility when hot. This differential is key to a successful recrystallization.[1]
Alternative Options:
Toluene: Can be used if the compound is not sufficiently soluble in hot alkanes. Its higher boiling point allows for a greater temperature differential.
Dichloromethane (DCM)/Hexane Mixture: A two-solvent system can be effective. Dissolve the crude product in a minimal amount of boiling DCM (the "good" solvent) and then slowly add hot hexane (the "poor" solvent) until the solution becomes turbid (cloudy). Add a drop or two of DCM to clarify and then allow it to cool slowly.[7]
Solvent
Boiling Point (°C)
Polarity
Suitability Notes
Hexane
69
Very Low
Excellent choice. Low solubility at room temp, good at high temp. Easy to remove.
Heptane
98
Very Low
Similar to hexane but higher boiling point allows for a wider temperature range.
Toluene
111
Low
Useful if solubility in alkanes is too low. Higher boiling point requires more care.
Dichloromethane
40
Medium
Often too good a solvent on its own, but excellent as part of a two-solvent system with an alkane.
Q2: Why is it critical to use a minimum amount of hot solvent?
A2: The goal of recrystallization is to create a hot, saturated (or near-saturated) solution.[8] Using the minimum amount of solvent ensures that as the solution cools and solubility decreases, the solution will become supersaturated, forcing the desired compound to crystallize. If too much solvent is used, the compound may remain in solution even at low temperatures, leading to a drastically reduced or even zero yield.[1][7]
Q3: What are the primary impurities I am trying to remove?
A3: The impurities will largely depend on the synthetic route used to prepare the 4-Methylnicotinoyl chloride. Common methods involve treating 4-methylnicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[9][10][11]
Starting Material: Unreacted 4-methylnicotinic acid. This is a polar, carboxylic acid and should have very low solubility in the recommended non-polar solvents, allowing it to be removed by hot filtration.
Hydrolysis Product: 4-methylnicotinic acid formed from exposure to moisture.
Reagent Byproducts: Byproducts from the chlorinating agent.
Polymeric materials: Self-reaction or degradation products.
Q4: What safety precautions are essential when working with 4-Methylnicotinoyl chloride?
A4: As an acyl chloride, this compound is corrosive, lachrymatory (causes tearing), and reacts violently with water.[3][4][5]
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors and HCl gas produced upon hydrolysis.[3][12]
Anhydrous Conditions: As detailed previously, strict exclusion of moisture is a critical safety and purity measure.
Quenching: Never quench residual acyl chloride with water directly in a concentrated form. A safer method is to slowly add the residue to a stirred solution of sodium bicarbonate or to an alcohol like isopropanol.[13]
Detailed Experimental Protocol: Recrystallization of 4-Methylnicotinoyl Chloride
This protocol assumes the use of a single-solvent system (e.g., Heptane).
1. Preparation (Under Inert Atmosphere):
Oven-dry all necessary glassware (Erlenmeyer flask, Hirsch or Büchner funnel, filter flask) and a magnetic stir bar.
Assemble the Erlenmeyer flask for heating (e.g., on a hot plate with a water or oil bath) and equip it with a reflux condenser.
Flush the entire apparatus with nitrogen or argon. Maintain a gentle positive pressure of inert gas throughout the experiment.
2. Dissolution:
Place the crude 4-Methylnicotinoyl chloride (e.g., 1.0 g) into the dried Erlenmeyer flask.
Add a small portion of anhydrous heptane (e.g., 5 mL) and begin stirring and gentle heating.
Add more hot heptane in small, timed intervals. After each addition, bring the solution to a gentle boil and allow it to stir for a minute to see if the solid dissolves.[7]
Continue adding solvent just until all the solid has dissolved at the boiling point. Avoid adding a large excess.
3. Hot Filtration (Optional, if insoluble impurities are present):
If solids (likely the starting carboxylic acid) remain in the boiling solution, a hot filtration is necessary.
Pre-heat a separate filter funnel (fluted filter paper is ideal) by passing hot solvent vapor through it.
Quickly filter the hot solution into a second clean, dry, pre-warmed flask under inert atmosphere. This step requires practice to prevent premature crystallization in the funnel.
4. Crystallization:
Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[1][2]
Once the flask has reached room temperature, you can place it in an ice-water bath for an additional 20-30 minutes to maximize crystal yield.
5. Isolation and Washing:
Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.
Break the vacuum and add a small amount of ice-cold, fresh heptane to wash the crystals. This removes any soluble impurities adhering to the crystal surfaces.[8]
Re-apply the vacuum to pull the wash solvent through. Repeat the wash if necessary.
6. Drying:
Keep the crystals under vacuum on the filter for several minutes to air-dry them as much as possible.
Transfer the crystals to a clean, pre-weighed vial. For optimal drying, place the vial in a vacuum desiccator until a constant weight is achieved.
Visualization of the Recrystallization Workflow
The following diagram illustrates the key decision points and processes in the purification workflow.
Caption: Workflow for the anhydrous recrystallization of 4-Methylnicotinoyl chloride.
References
Google Patents. (n.d.). Preparation of methyl chloride.
University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved February 8, 2026, from [Link]
Google Patents. (n.d.). Process for purifying n-butyl chloride.
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 8, 2026, from [Link]
Indian Journal of Chemistry. (2024). Synthesis of process related impurities of Citicoline and Citicoline sodium. Retrieved February 8, 2026, from [Link]
University of California, Irvine. (n.d.). Recrystallization. Retrieved February 8, 2026, from [Link]
Wired Chemist. (n.d.). Recrystallization. Retrieved February 8, 2026, from [Link]
California State University, Stanislaus. (n.d.). Recrystallization. Retrieved February 8, 2026, from [Link]
Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved February 8, 2026, from [Link]
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved February 8, 2026, from [Link]
Google Patents. (n.d.). Method for the preparation of methyl chloride from carbon tetrachloride and methyl alcohol.
ResearchGate. (1999). Hydrolysis of methyltin(IV) trichloride in aqueous NaCl and NaNO3 solutions. Retrieved February 8, 2026, from [Link]
Organic Syntheses. (n.d.). PREPARATION OF (E)-1-(N,O-DIMETHYLHYDROXYLAMINO)-1-OXO-4-PENTENE. Retrieved February 8, 2026, from [Link]
International Labour Organization. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved February 8, 2026, from [Link]
ResearchGate. (2025). Acid Chloride/ chloroformate purification? Retrieved February 8, 2026, from [Link]
Google Patents. (n.d.). Method for purifying acid chlorides.
Sciencemadness Discussion Board. (2012). The hydrolysis of methylene chloride (CH2Cl2). And methanol. Retrieved February 8, 2026, from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved February 8, 2026, from [Link]
Organic Syntheses. (n.d.). SYNTHESIS OF METHYL 5-OXOHEXANOATE. Retrieved February 8, 2026, from [Link]
Journal of the Chemical Society C. (1967). 4-Substituted nicotinic acids and nicotinamides. Part III. Preparation of 4-methylnicotinic acid riboside. Retrieved February 8, 2026, from [Link]
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved February 8, 2026, from [Link]
The Chemistry of Sensitivity: Why This Reagent Fails
Executive Summary:
Nicotinoyl chloride is almost exclusively supplied as the hydrochloride salt (Nicotinoyl chloride[1][2]·HCl). The free base is inherently unstable due to the basic nitrogen in the pyridine ring, which can nucleophilically attack the carbonyl of another molecule, leading to self-polymerization and "goo" formation.
The Failure Mode (Hydrolysis):
Upon contact with moisture, the compound undergoes rapid hydrolysis. This releases HCl gas and reverts the compound to nicotinic acid (niacin), which is unreactive in acylation conditions.
Visualizing the Instability:
The following diagram illustrates the moisture attack vector and the self-polymerization risk of the free base.
Figure 1: The stability cliff. The HCl salt protects the pyridine ring.[1] Removing this protection (free-basing) without an immediate nucleophile present leads to polymerization.
Module 1: Storage & Preparation (Pre-Reaction)
The "Pink Powder" Indicator:
Pure Nicotinoyl chloride·HCl is a white crystalline powder.[3]
White: Good.
Pink/Light Brown: Partial hydrolysis (HCl has left, surface oxidation occurring). Usable but requires excess reagent.[4]
Dark Brown/Gummy: Polymerized. Discard.
Storage Protocol:
Atmosphere: Strictly under Argon or Nitrogen.[3][5]
Temperature: Store at 2–8°C.
Container: Parafilm is insufficient. Use a secondary container with desiccant (Drierite/Silica).
Solvent Compatibility Table:
Solvent
Compatibility
Notes
Dichloromethane (DCM)
High
Best for general acylation. Must be anhydrous.
DMF
Medium
Good for solubility, but difficult to remove. Use as a catalyst or co-solvent.
Water/Alcohols
Incompatible
Immediate violent decomposition.
| THF | High | Good alternative to DCM; ensure it is peroxide-free and dry. |
Module 2: Reaction Optimization (The "Runtime" Guide)
The Critical Step: In-Situ Free Basing
You cannot simply dissolve the HCl salt and add your amine. You must neutralize the stabilizer (HCl) and the HCl generated during the reaction.
Standard Operating Procedure (SOP):
Setup: Flame-dry a 2-neck round-bottom flask. Flush with Argon.
Solvation: Suspend Nicotinoyl chloride·HCl (1.0 equiv) in anhydrous DCM (0.2 M concentration). Note: It will not dissolve completely yet.
The "Sacrificial" Base: Cool to 0°C. Add 3.0 equivalents of base (Triethylamine or DIPEA).
Why 3.0 equiv? 1 eq for the HCl salt, 1 eq for the reaction HCl, 1 eq excess to drive kinetics.
Observation: The suspension will clear up as the free base forms, then potentially cloud again as TEA·HCl salts precipitate.
Addition: Add your amine/alcohol nucleophile (0.95 equiv) dropwise.
Tip: Using slightly less nucleophile ensures the difficult-to-remove nicotinic acid is minimized; the excess acid chloride hydrolyzes to water-soluble acid during workup.
Time: Warm to Room Temperature (RT). Stir 2–4 hours. Monitor by TLC (quench aliquot with MeOH).
Reaction Workflow Diagram:
Figure 2: Step-by-step reaction logic. Note that base addition precedes nucleophile addition to solubilize the reagent.
Module 3: Workup & Purification (The "Output" Fix)
The Pyridine Solubility Trap:
Nicotinamide derivatives often possess a basic nitrogen (pyridine ring), making them amphoteric.[1] If you wash with strong acid (1M HCl), you will protonate your product and lose it to the aqueous layer.
Recommended Workup (The "Salting Out" Method):
Quench: Add Saturated NaHCO₃ (aq) to the reaction mixture. Stir vigorously for 15 mins. This hydrolyzes unreacted acid chloride to nicotinic acid (carboxylate form).
Separation:
Organic Layer: Contains your Product + Organic Base (TEA).
The Critical Wash: Wash the organic layer with Saturated NH₄Cl (mildly acidic, pH ~5-6).
Reasoning: This removes residual TEA without protonating the pyridine ring of your product (pKa ~3.4).
Drying: Dry over Na₂SO₄, filter, and concentrate.
Purification:
Recrystallization: EtOAc/Hexane is often effective.
Column Chromatography: If the product streaks on silica (due to the pyridine N), add 1% Triethylamine to your eluent to neutralize acidic sites on the silica gel.
Troubleshooting & FAQs
Q: My reaction turned into a solid block of white solid. What happened?A: You likely used a non-polar solvent (Ether/Hexane) where the byproduct (TEA·HCl) is insoluble.
Fix: Add DCM or Chloroform to dissolve the product, then filter off the solid TEA·HCl precipitate. This is actually a good way to purify "crude" material before aqueous workup.
Q: I see a new spot on TLC that doesn't move (baseline).A: This is likely Nicotinic Acid formed by hydrolysis.
Fix: Wash your organic layer with 1M Na₂CO₃ (pH ~11). At this pH, nicotinic acid is fully deprotonated (anionic) and will stay in the water layer, while your amide product remains organic.
Q: Can I use Thionyl Chloride (SOCl₂) to make my own fresh chloride?A: Yes. Reflux Nicotinic Acid in SOCl₂ (neat) for 2 hours.
Critical: You must remove all traces of SOCl₂ (azeotrope with dry toluene 3x) before adding your amine. Residual SOCl₂ will react with your amine to form sulfinamides (impurities).
Q: The product is water-soluble.[3][4][5][6] How do I extract it?A: If your product is highly polar:
Evaporate the reaction solvent (DCM).
Resuspend in minimal water.
Use n-Butanol or IPA/CHCl₃ (1:3) for extraction. These solvent systems pull polar compounds out of the aqueous phase better than EtOAc.
References
Compound Properties: National Center for Biotechnology Information. (2024).[7][8] PubChem Compound Summary for CID 82604, Nicotinoyl chloride. Retrieved from [Link]
Reaction Mechanism: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[7] (Standard text on Acyl Chloride reactivity).
Technical Support Center: Detecting 4-Methylnicotinic Acid Impurity in Acid Chloride Samples
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the detection and quantification of 4-methylnicoti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the detection and quantification of 4-methylnicotinic acid impurity in highly reactive acid chloride samples. As Senior Application Scientists, we have structured this resource to address common challenges and provide field-proven solutions.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions and challenges encountered when analyzing for 4-methylnicotinic acid in an acid chloride matrix.
Q1: What makes the detection of 4-methylnicotinic acid in acid chloride samples particularly challenging?
The primary challenge stems from the inherent reactivity of the acid chloride matrix. Acid chlorides are highly labile compounds that readily react with water and other nucleophiles.[1] This reactivity poses several analytical problems:
Direct Analysis is Often Infeasible: Standard reversed-phase HPLC methods, which utilize aqueous mobile phases, are generally unsuitable for the direct analysis of acid chlorides as the sample will hydrolyze on-column, leading to inaccurate results and potential damage to the stationary phase.[1]
Analyte Polarity: 4-methylnicotinic acid, like nicotinic acid itself, is a polar compound.[2] This can make it difficult to retain on traditional reversed-phase columns and may require specialized chromatographic conditions or derivatization to achieve good peak shape and resolution.
Matrix Interference: The acid chloride itself and its degradation products can interfere with the detection of the trace-level 4-methylnicotinic acid impurity, necessitating highly selective analytical methods.[3][4]
Q2: What are the most effective analytical techniques for this type of analysis?
Given the challenges, direct analysis is rarely viable. The most successful strategies involve either derivatization followed by chromatography or the use of non-aqueous chromatographic techniques. The primary methods are:
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization: This is the most common and robust approach. The reactive acid chloride is converted into a more stable derivative (e.g., an ester or amide) that is compatible with standard reversed-phase HPLC-UV or HPLC-MS analysis.[3][4][5]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a powerful tool, offering high sensitivity and selectivity.[6] However, it typically requires derivatization to make the polar 4-methylnicotinic acid sufficiently volatile for gas-phase analysis.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique provides exceptional sensitivity and selectivity, making it ideal for detecting impurities at very low levels, as is often required for potentially genotoxic impurities.[7] Derivatization is still typically required to handle the reactive acid chloride matrix.
Q3: Is derivatization always necessary? What is the scientific rationale behind it?
Yes, for reliable analysis of trace impurities in acid chlorides using common techniques like reversed-phase HPLC, derivatization is essential. The rationale is twofold:
Stabilization: It converts the highly reactive and unstable acid chloride into a stable compound that will not degrade during sample preparation or chromatographic analysis.[5]
Improved Chromatography: Derivatization can improve the chromatographic properties of the analyte. For instance, converting the polar 4-methylnicotinic acid into a less polar ester can improve its retention and peak shape on a C18 column. If the impurity lacks a strong chromophore, the derivatizing agent can be chosen to add one, enhancing UV detection.[5]
A common and effective strategy is to react the entire sample with anhydrous methanol, which converts the acid chloride into its corresponding methyl ester.[3] The 4-methylnicotinic acid impurity remains unchanged and can be separated from the ester derivative by HPLC.
Q4: How do I choose the right derivatizing agent?
The choice of derivatizing agent depends on the analytical technique and the desired outcome:
For HPLC-UV: Anhydrous alcohols (like methanol) are excellent for converting the acid chloride matrix into a stable ester, allowing the underivatized acid impurity to be analyzed.[1][3] If the impurity itself needs to be derivatized for better detection, an agent like 2-nitrophenylhydrazine can be used, which adds a strong chromophore detectable at higher wavelengths to avoid matrix interference.[4]
For GC-MS: Silylating agents or alkylating agents are often used to increase the volatility of the carboxylic acid impurity for gas chromatography.
Q5: What are the key method validation parameters I need to consider according to regulatory guidelines?
Analytical method validation is a critical, documented process to ensure a method is suitable for its intended purpose.[8][9] According to International Council for Harmonisation (ICH) guidelines, the following parameters must be evaluated for impurity quantification methods:[7][10][11]
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the main acid chloride derivative, other impurities, and degradation products.
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results to the true value. This is often determined by spike/recovery studies.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).
Troubleshooting Guide
Even with a validated method, experimental issues can arise. This guide provides solutions to common problems.
Symptom / Observation
Potential Cause(s)
Recommended Solution(s)
Poor Peak Shape (Tailing) for 4-Methylnicotinic Acid
1. Secondary interactions between the acidic analyte and residual silanols on the HPLC column. 2. Inappropriate mobile phase pH (if pH is too high, the acid will be ionized and may interact poorly). 3. Column overload.
1. Use a column with high-purity silica and end-capping. 2. Lower the mobile phase pH with an additive like 0.1% formic or phosphoric acid to suppress ionization.[12] 3. Reduce the sample concentration or injection volume.
No Peak or Very Small Peak for the Impurity
1. Impurity concentration is below the method's Limit of Detection (LOD). 2. Incomplete derivatization of the acid chloride matrix, leading to on-column reactions. 3. Degradation of the sample or derivatized sample prior to injection.
1. Increase sample concentration if possible, or develop a more sensitive method (e.g., switch from UV to MS detection).[3] 2. Ensure the derivatization reaction goes to completion (use anhydrous solvent, sufficient reagent, adequate reaction time).[13] 3. Analyze samples promptly after preparation. Perform stability studies on the prepared solutions to determine how long they can be stored.[7]
Co-elution of Impurity with the Main Peak or Other Impurities
1. Insufficient chromatographic resolution.[14] 2. Inappropriate stationary phase or mobile phase composition.
1. Optimize the mobile phase gradient (make it shallower). 2. Adjust the mobile phase pH to alter the retention of the acidic impurity. 3. Try a different column chemistry (e.g., a phenyl-hexyl or embedded polar group column instead of a standard C18).
High Variability in Results (Poor Precision)
1. Inconsistent sample preparation (e.g., variations in weighing, dilution, or derivatization). 2. Instrument instability (e.g., fluctuating pump pressure, unstable detector). 3. Non-robust method; small variations in parameters are causing large changes in results.
1. Carefully standardize the entire sample preparation workflow. Use volumetric flasks and calibrated pipettes.[15][16] 2. Perform system suitability tests before running the sequence to ensure the instrument is performing correctly. 3. Re-evaluate the method's robustness by systematically varying parameters like column temperature, flow rate, and mobile phase composition.
Visual Troubleshooting Flowchart
Caption: Troubleshooting flowchart for common HPLC issues.
Experimental Protocols
Protocol 1: HPLC-UV Analysis via Methanol Derivatization
This protocol describes a robust method for quantifying 4-methylnicotinic acid in an acid chloride sample by converting the reactive matrix to a stable methyl ester.
1. Rationale:
By reacting the sample with anhydrous methanol, the acid chloride is selectively converted to its methyl ester. The 4-methylnicotinic acid impurity does not react and can be chromatographically separated from the ester. This approach is reliable and uses common reagents.[3]
2. Step-by-Step Methodology:
Sample Preparation (Derivatization):
Accurately weigh approximately 50 mg of the acid chloride sample into a 10 mL volumetric flask.
Add 5 mL of anhydrous methanol. Caution: The reaction can be exothermic. Perform this step in a fume hood and add the methanol slowly.
Allow the reaction to proceed at room temperature for 30 minutes to ensure complete conversion of the acid chloride.
Dilute to the mark with a suitable diluent (e.g., 50:50 acetonitrile:water).
Standard Preparation:
Prepare a stock solution of 4-methylnicotinic acid reference standard in the diluent.
Perform serial dilutions to create calibration standards bracketing the expected impurity concentration.
Start at 5% B, ramp to 95% B over 20 min, hold for 5 min, return to initial conditions.
Flow Rate
1.0 mL/min
Column Temp.
30°C
Injection Vol.
10 µL
Detection
UV at the λmax of 4-methylnicotinic acid (approx. 265 nm)
3. Data Analysis:
Generate a calibration curve by plotting the peak area of the 4-methylnicotinic acid standard against its concentration.
Calculate the concentration of the impurity in the sample using the regression equation from the calibration curve.
Protocol 2: GC-MS Analysis
This protocol is suitable for labs equipped with GC-MS and provides high selectivity.
1. Rationale:
GC-MS offers excellent separation and definitive identification based on mass spectra.[6] Derivatization is required to make the 4-methylnicotinic acid volatile.
2. Step-by-Step Methodology:
Sample Preparation (Derivatization):
Prepare a solution of the acid chloride sample in an inert, anhydrous solvent (e.g., dichloromethane).
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture (e.g., 60°C for 30 minutes) to derivatize the 4-methylnicotinic acid.
The acid chloride matrix may also react, but the resulting derivatives can be separated chromatographically.
Chromatographic Conditions:
Parameter
Recommended Setting
Instrument
Gas Chromatograph with Mass Spectrometric Detector
Start at 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
MS Conditions
Electron Ionization (EI) at 70 eV. Scan range 50-500 amu. Use Selected Ion Monitoring (SIM) for higher sensitivity.[6]
Visual Workflow for HPLC Derivatization Method
Caption: Workflow for HPLC analysis with pre-column derivatization.
References
A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). MDPI. Retrieved from [Link]
Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (n.d.). MDPI. Retrieved from [Link]
HPLC analysis of reactive acid chlorides as methyl esters via... (n.d.). ResearchGate. Retrieved from [Link]
Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). (n.d.). ResearchGate. Retrieved from [Link]
CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. (n.d.). Google Patents.
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). PharmaTech. Retrieved from [Link]
Improving Sample Preparation in HPLC. (n.d.). Lab Manager. Retrieved from [Link]
A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic drinks and cold formulas. (n.d.). ResearchGate. Retrieved from [Link]
Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2021). Semantic Scholar. Retrieved from [Link]
Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. (n.d.). bevital. Retrieved from [Link]
Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). (2010). PubMed. Retrieved from [Link]
Acid Chlorides by HPLC. (2003). Chromatography Forum. Retrieved from [Link]
DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). Googleapis.com. Retrieved from [Link]
Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. (n.d.). Food Research. Retrieved from [Link]
SOCl2: carboxylic acid to acid chloride: impurity! (2013). Sciencemadness Discussion Board. Retrieved from [Link]
determining organic impurities: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. Retrieved from [Link]
Determination of nicotinamide and 4-aminobenzoic acid in pharmaceutical preparation by LC. (n.d.). Academia.edu. Retrieved from [Link]
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (2017). PubMed. Retrieved from [Link]
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved from [Link]
Optimized ICP-MS Analysis of Elemental Impurities in Semiconductor-Grade Hydrochloric Acid. (2017). Spectroscopy Online. Retrieved from [Link]
Challenges in HPLC Method Development for Impurity Identification. (n.d.). SynThink. Retrieved from [Link]
Method Development Guide for Novel Psychoactive Substances. (n.d.). Restek Resource Hub. Retrieved from [Link]
Analytical method validation: A brief review. (n.d.). ResearchGate. Retrieved from [Link]
Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent. Retrieved from [Link]
Understanding Impurity Analysis. (n.d.). Cormica Pharma & Med Device Testing. Retrieved from [Link]
Technical Support Center: Solvent Optimization for 4-Methylnicotinoyl Chloride Couplings
Executive Summary: The "Self-Destruct" Mechanism Working with 4-methylnicotinoyl chloride requires a fundamental understanding of its dual nature. Unlike standard benzoyl chlorides, this molecule contains a basic pyridin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Self-Destruct" Mechanism
Working with 4-methylnicotinoyl chloride requires a fundamental understanding of its dual nature. Unlike standard benzoyl chlorides, this molecule contains a basic pyridine nitrogen and an electrophilic acid chloride on the same scaffold.
The Core Challenge: If left as a free base, the pyridine nitrogen of one molecule will nucleophilically attack the acyl chloride of another, leading to rapid polymerization (often observed as the reaction mixture turning into a black tar).
The Solution: You must almost always handle this reagent as its Hydrochloride Salt (HCl) . The protonation of the pyridine ring deactivates the nitrogen, preventing self-acylation. Your solvent selection must accommodate the solubility of this salt while maintaining inert conditions.
Solvent Compatibility Matrix
The following table analyzes solvent suitability based on the 4-Methylnicotinoyl Chloride HCl salt .
Solvent
Suitability
Critical Notes
Dichloromethane (DCM)
High (Recommended)
Standard Protocol. The HCl salt will likely form a suspension, not a clear solution. This is normal. As the amine and base are added, the reaction proceeds and the mixture clears. Easy workup due to volatility.
Tetrahydrofuran (THF)
Medium
Useful for polar amine substrates. Ensure the THF is anhydrous and stabilizer-free if possible. The HCl salt has low solubility; vigorous stirring is required.
DMF / DMAc
Low / Risky
Use with Caution. While they dissolve the salt well, DMF can react with acid chlorides (Vilsmeier-type side reactions) to form dimethylamides. Use only at 0°C or below. Hard to remove during workup.
Toluene
Low (Coupling)
High (Synthesis)
Acetonitrile (MeCN)
Medium
Good compromise for solubility. However, MeCN can occasionally participate in Ritter-type side reactions under highly acidic conditions.
Standard Operating Procedure (SOP)
Workflow: The "Suspension-to-Solution" Protocol
This protocol minimizes the time the reagent exists as a free base.
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Solvent: Anhydrous DCM
Step-by-Step Methodology:
Activation (Acid Chloride Synthesis):
Suspend 4-methylnicotinic acid in Toluene or DCM.
Add excess Thionyl Chloride (1.5 - 2.0 eq) and a catalytic drop of DMF.
Reflux until gas evolution ceases (1-2 hours).
CRITICAL: Evaporate solvent and excess
completely under vacuum. You will be left with the 4-Methylnicotinoyl Chloride HCl salt (usually an off-white/yellow solid).
Coupling Preparation:
Suspend the crude HCl salt in anhydrous DCM (0.2 M concentration).
Cool the suspension to 0°C under Nitrogen/Argon. Do not add base yet.
Amine Addition:
Add the Target Amine (1.0 - 1.1 eq) to the suspension.
Controlled Basification (The Trigger):
Dissolve DIPEA (2.5 - 3.0 eq) in a small amount of DCM.
Note on Stoichiometry: You need 1 eq of base to neutralize the HCl salt of the reagent, 1 eq to neutralize the HCl produced in the coupling, and excess to drive the reaction.
Add the base solution dropwise over 15-30 minutes at 0°C.
Observation: The suspension should slowly clear as the coupling proceeds.
Workup:
Quench with saturated
(aq). Extract with DCM.
Visualizing the Pathway
The following diagram illustrates the critical decision points and the "Self-Destruct" risk pathway.
Caption: Workflow logic for 4-methylnicotinoyl chloride coupling, highlighting the critical divergence between successful coupling and polymerization/side-reactions.
Troubleshooting (FAQ)
Q1: My reaction mixture turned into a black, sticky tar within minutes of adding the base. What happened?A: You likely generated the "Free Base" too quickly. If you add the base before the amine, or add it as a bolus shot, the pyridine nitrogen becomes deprotonated while unreacted acid chloride is still present. The molecules attack each other, polymerizing.
Fix: Ensure the amine is present before adding the base. Add the base slowly at 0°C.
Q2: I see a large peak in LCMS corresponding to the carboxylic acid starting material.A: This is hydrolysis. The 4-methyl group provides some steric protection, but the electron-deficient pyridine ring makes the carbonyl carbon highly electrophilic and sensitive to moisture.
Fix: Dry your DCM over molecular sieves. Ensure your base (DIPEA/TEA) is dry. Use a nitrogen balloon.
Q3: I am using DMF to solubilize the reactants, but I see a +28 mass shift in my product.A: You have formed the dimethylamide impurity. The acid chloride reacted with the DMF solvent.[1][2]
Fix: Switch to DCM or THF. If you must use DMF for solubility, keep the temperature strictly at -10°C to 0°C and minimize reaction time.
Q4: Can I use Pyridine as the base?A: It is not recommended. Pyridine is nucleophilic and can form an N-acylpyridinium intermediate. While this is often catalytic, in this specific case, it can complicate the equilibrium and is harder to remove than DIPEA. Sterically hindered bases (DIPEA) are superior here.
References
Synthesis of Amides via Acid Chlorides. Organic Chemistry Portal. Protocol standards for acid chloride activation.
[Link]
Nicotinoyl Chloride Hydrochloride Properties. PubChem, National Library of Medicine. Compound CID: 82604.
[Link]
Handling of Pyridine Acid Chlorides. Common Organic Chemistry. Guides on stability and self-reaction of heteroaromatic acid chlorides.
[Link]
Comparative Guide: HPLC Purity Assessment of 4-Methylnicotinoyl Chloride
Executive Summary 4-Methylnicotinoyl chloride is a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and pyridine-based scaffolds. However, its high reactivity creates a fundamental an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Methylnicotinoyl chloride is a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and pyridine-based scaffolds. However, its high reactivity creates a fundamental analytical paradox: the molecule is inherently unstable in the aqueous mobile phases required for standard Reverse Phase HPLC (RP-HPLC).
Direct analysis using standard aqueous conditions results in immediate hydrolysis, converting the active acid chloride into 4-methylnicotinic acid . This renders the method incapable of distinguishing between the active reagent and its primary degradation product.
This guide objectively compares three analytical strategies, establishing In-Situ Methyl Ester Derivatization as the gold standard for accurate purity assessment.
Part 1: The Chemical Challenge
To design a valid protocol, one must understand the kinetics of the species involved.
The Analyte: 4-Methylnicotinoyl chloride (Highly electrophilic, moisture-sensitive).
The Impurity: 4-Methylnicotinic acid (The hydrolysis product).
The Problem: In the presence of water (HPLC mobile phase), Reaction A dominates immediately.
If you inject the sample directly, you measure the sum of the chloride and the acid, falsely inflating the purity if the acid is acceptable, or failing to detect degradation if the chloride has already hydrolyzed.
The Solution: Kinetic Differentiation
We utilize the difference in reactivity between the acid chloride and the carboxylic acid impurity toward alcohols.
Acid Chlorides react violently and rapidly with methanol to form methyl esters.
Carboxylic Acids react very slowly with methanol (requiring heat/catalysis) to form esters.
By quenching the sample in anhydrous methanol, we "freeze" the composition:
Peak 2 (Late eluting): Methyl 4-methylnicotinate (Derived from active chloride).
Method B: Direct Hydrolysis (Not Recommended)
This method intentionally hydrolyzes the sample to measure "Total Nicotinoyl Content." It is often used erroneously as a purity method.
Experimental Protocol
Dissolve sample in 50:50 Water:Acetonitrile.
Allow to stand for 30 minutes to ensure full hydrolysis.
Inject onto RP-HPLC.
Flaw Analysis
This method yields a single peak (the acid). It cannot determine if the starting material was 99% pure acid chloride or 50% decomposed acid chloride. It is non-specific .
For extremely labile chlorides or when mass spec sensitivity is required, quenching with a secondary amine (e.g., Diethylamine or Morpholine) forms a highly stable amide.
Experimental Protocol
Dissolve sample in Dichloromethane (DCM) containing excess Diethylamine.
Evaporate DCM and reconstitute in Mobile Phase.
Analyze the resulting amide.
Pros: Amides are more stable than esters.
Cons: Sample preparation is more laborious (evaporation steps).
Part 3: Comparative Analysis
The following table summarizes the performance metrics of the three approaches.
Feature
Method A: MeOH Derivatization
Method B: Direct Hydrolysis
Method C: Amine Quench
Specificity
High (Distinguishes R-COCl from R-COOH)
None (Measures Total Acid)
High
Stability
High (Methyl ester is stable in HPLC)
High (Acid is stable)
Very High (Amide is very stable)
Accuracy
>99% (Stoichiometric conversion)
N/A (Cannot measure purity)
>98% (Requires extraction steps)
Workflow
Simple (Dissolve & Shoot)
Simple
Complex (Extraction/Dry down)
Recommendation
Primary Choice
Reject
Secondary Choice
Part 4: Visualizations
Reaction Pathways & Specificity Logic
This diagram illustrates why Method A succeeds where Method B fails.
Caption: Chemical fate of the analyte under Method A (Derivatization) vs. Method B (Hydrolysis), demonstrating the loss of specificity in Method B.
Recommended Workflow (Method A)
Step-by-step logic for the analyst to ensure data integrity.
Caption: Operational workflow for Method A, emphasizing moisture control and reaction timing.
References
Valvis, I. et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis.[2] Link
BenchChem. (2025).[3][4] A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents.Link
Ruan, X. et al. (2018). Comparison of the Hydrolysis and Esterification Methods for the Determination of Genotoxic 5-Chlorothiophene-2-Carbonyl Chloride in Rivaroxaban Using HPLC. Chromatographia.[2][3][5][6][7][8] Link
Agilent Technologies. (2020). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment.Link
Kishore, M. et al. (2013). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. ResearchGate. Link
A Comparative Guide to the Reactivity of 4-Methylnicotinoyl Chloride and Benzoyl Chloride
Prepared by: Gemini, Senior Application Scientist Executive Summary In the landscape of organic synthesis, acyl chlorides are indispensable reagents for the formation of esters, amides, and ketones. The choice of a speci...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Executive Summary
In the landscape of organic synthesis, acyl chlorides are indispensable reagents for the formation of esters, amides, and ketones. The choice of a specific acyl chloride can profoundly influence reaction kinetics, yield, and selectivity. This guide provides an in-depth comparison of the reactivity of two key acylating agents: 4-Methylnicotinoyl chloride and the archetypal benzoyl chloride. Through an analysis of their electronic structures, we predict that 4-methylnicotinoyl chloride exhibits enhanced reactivity towards nucleophiles. This heightened reactivity is attributed to the electron-withdrawing nature of the pyridine ring, which increases the electrophilicity of the carbonyl carbon. This theoretical framework is complemented by proposed experimental protocols designed to empirically validate this hypothesis, offering researchers a robust guide for reagent selection and reaction design.
Introduction: A Tale of Two Acyl Chlorides
Benzoyl chloride, C₆H₅COCl, is a cornerstone of organic chemistry, widely employed in acylation reactions for the synthesis of dyes, pharmaceuticals, and polymers.[1][2] Its reactivity profile is well-characterized, serving as a benchmark for other aromatic acyl chlorides. 4-Methylnicotinoyl chloride, a heterocyclic analogue, features a 4-methyl-substituted pyridine ring in place of the benzene moiety. This structural distinction, while seemingly subtle, introduces significant electronic perturbations that alter the reactivity of the acyl chloride function, a critical consideration for professionals in drug development and fine chemical synthesis.
The Theoretical Bedrock: Understanding Nucleophilic Acyl Substitution
The reactivity of acyl chlorides is governed by the nucleophilic acyl substitution mechanism. This two-step process is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, the most effective leaving group among carboxylic acid derivatives, to yield the acylated product.[3][4]
The rate of this reaction, particularly the initial nucleophilic attack which is often the rate-determining step, is highly sensitive to the electrophilicity of the carbonyl carbon.[4] Factors that withdraw electron density from the carbonyl carbon enhance its partial positive charge, making it a more attractive target for nucleophiles and thus accelerating the reaction.[3][5]
Figure 1: General mechanism of nucleophilic acyl substitution.
Comparative Electronic Analysis: Benzene vs. Pyridine Ring Systems
The primary determinant of the reactivity difference between benzoyl chloride and 4-methylnicotinoyl chloride lies in the electronic nature of their respective aromatic rings.
Benzoyl Chloride: The phenyl group is generally considered electronically neutral. While it can participate in resonance, its overall inductive and resonance effects do not strongly polarize the attached carbonyl group.
4-Methylnicotinoyl Chloride: The pyridine ring introduces a nitrogen atom, which is significantly more electronegative than carbon. This has two profound consequences:
Inductive Effect (-I): The nitrogen atom inductively withdraws electron density from the ring carbons, and consequently from the attached carbonyl group. This effect increases the electrophilicity of the carbonyl carbon.
Resonance Effect (-M): The nitrogen atom can also withdraw electron density through resonance, further delocalizing the electron deficiency and enhancing the carbonyl carbon's positive character.
The methyl group at the 4-position is an electron-donating group (+I, hyperconjugation), which slightly counteracts the electron-withdrawing effects of the pyridine nitrogen. However, the powerful electron-withdrawing nature of the heterocyclic nitrogen atom is the dominant influence.
Therefore, the carbonyl carbon in 4-methylnicotinoyl chloride is predicted to be more electrophilic and, consequently, more reactive towards nucleophiles than the carbonyl carbon in benzoyl chloride.
Steric & Electronic Modulation: A Technical Guide to 4-Methylnicotinoyl Chloride
Executive Summary In drug discovery and organic synthesis, 4-methylnicotinoyl chloride presents a distinct reactivity profile compared to its unsubstituted parent, nicotinoyl chloride. Its behavior is governed by two opp...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug discovery and organic synthesis, 4-methylnicotinoyl chloride presents a distinct reactivity profile compared to its unsubstituted parent, nicotinoyl chloride. Its behavior is governed by two opposing forces: the steric hindrance of the 4-methyl group (an "ortho-like" effect) and the electronic deactivation provided by the methyl group's inductive effect.
This guide provides a mechanistic breakdown of these factors, offering optimized protocols to overcome the inherent sluggishness of this intermediate while exploiting its enhanced hydrolytic stability.
Part 1: Mechanistic Analysis of Steric Hindrance
The "Ortho-Like" Steric Wall
The primary challenge in utilizing 4-methylnicotinoyl chloride is the spatial occlusion of the electrophilic carbonyl carbon. In a standard nucleophilic acyl substitution (SNAc), the nucleophile must attack the carbonyl carbon at a specific angle (the Bürgi-Dunitz trajectory, ~107°).
Nicotinoyl Chloride (Unsubstituted): The C3-carbonyl is relatively exposed. The adjacent C2 and C4 protons offer negligible steric resistance.
4-Methylnicotinoyl Chloride: The bulky methyl group at the C4 position projects into the trajectory of the incoming nucleophile. This raises the activation energy (
) for the formation of the tetrahedral intermediate, significantly slowing down reaction rates (often by a factor of 5–10x depending on the nucleophile's size).
Electronic Deactivation (+I Effect)
Sterics are not the only factor. The methyl group is an electron-donating group (EDG) via induction (+I).
Effect: It increases the electron density of the pyridine ring, which is partially transmitted to the carbonyl carbon.
Result: The carbonyl carbon becomes less electrophilic (less positive character), making it less susceptible to attack by weak nucleophiles compared to the unsubstituted nicotinoyl chloride.
Visualization: Steric Clash & Reaction Pathway
The following diagram illustrates the competitive pathways and the specific steric block imposed by the 4-methyl group.
Figure 1: Mechanistic pathway showing the steric interference of the 4-methyl group on nucleophilic attack.
Part 2: Comparative Performance Guide
The following table contrasts 4-methylnicotinoyl chloride with its alternatives. This data is synthesized from kinetic principles and reactivity trends of substituted pyridines.
Feature
Nicotinoyl Chloride (Unsubstituted)
4-Methylnicotinoyl Chloride
2-Chloronicotinoyl Chloride
Reactivity (vs. Amines)
High (Fast kinetics)
Moderate to Low (Sterically hindered)
High (Inductively activated by Cl)
Hydrolytic Stability
Low (Hydrolyzes rapidly in air)
Enhanced (Methyl shields C=O from water)
Low
Self-Quaternization
High Risk (Free base polymerizes)
Reduced Risk (Sterics hinder N-attack)
Low (EWG reduces N-basicity)
Preferred Storage
HCl Salt (Strictly anhydrous)
HCl Salt (Recommended)
Free base or HCl Salt
Solubility (Organic)
Moderate
High (Methyl increases lipophilicity)
High
Primary Use Case
Standard Linkers
Sterically Congested Scaffolds
Electron-Deficient Scaffolds
Key Insight: While the 4-methyl group reduces reactivity, it provides a "protection" effect against hydrolysis, making the reagent easier to handle in open-air transfers for short periods.
Part 3: Optimized Experimental Protocols
Due to the reduced electrophilicity and steric hindrance, standard protocols for nicotinoyl chloride (e.g., mixing at 0°C) often result in incomplete conversion for the 4-methyl variant.
Protocol A: Synthesis of 4-Methylnicotinoyl Chloride
Objective: Convert 4-methylnicotinic acid to the acid chloride with maximum conversion.
Reagents:
4-Methylnicotinic acid (1.0 eq)
Thionyl Chloride (SOCl2) (5.0 eq) – Excess acts as solvent and reagent.
Dimethylformamide (DMF) (Catalytic, 2-3 drops) – Crucial for overcoming hindrance.
Workflow:
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2).
Catalysis: Add catalytic DMF. Note: DMF forms the Vilsmeier-Haack reagent in situ, which is a more potent electrophile than SOCl2 alone, essential for this hindered substrate.
Reaction: Reflux at 75–80°C for 3–4 hours . (Standard nicotinic acid requires only 1-2 hours; the methyl group necessitates extended heating).
Isolation: Evaporate excess SOCl2 under reduced pressure. Co-evaporate with anhydrous toluene (2x) to remove trace thionyl chloride.
Product: The resulting off-white solid is the hydrochloride salt. Do not neutralize to the free base unless immediately reacting, as self-quaternization is possible (though slower than the unsubstituted analog).
Protocol B: Coupling with Sterically Hindered Amines
Objective: Amidation with a secondary amine or aniline.
Reagents:
4-Methylnicotinoyl chloride HCl (1.1 eq)
Amine/Aniline (1.0 eq)
Base: Diisopropylethylamine (DIPEA) (3.0 eq) – Use a non-nucleophilic base.
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
Dissolution: Suspend the acid chloride in DCM at 0°C.
Activation: Add DIPEA dropwise. The mixture will clarify as the free base is liberated.
Catalysis: Add DMAP.[1] Mechanism: DMAP attacks the hindered carbonyl to form a highly reactive N-acylpyridinium intermediate, effectively "bypassing" the steric wall of the methyl group.
Coupling: Add the amine.
Conditions: Allow to warm to Room Temperature (RT) and stir for 12–16 hours . (Unhindered chlorides typically finish in 2–4 hours).
Monitoring: Monitor by TLC/LCMS. If conversion is <50% after 6 hours, heat to reflux (40°C for DCM).
Visualization: Synthesis & Coupling Workflow
Figure 2: Optimized synthetic workflow for generating and coupling 4-methylnicotinoyl chloride.
References
Mechanisms of Nucleophilic Acyl Substitution. Master Organic Chemistry. Retrieved from [Link]
Steric Hindrance in Pyridine Derivatives. Chemistry Learner. Retrieved from [Link]
Synthesis of Nicotinoyl Chloride. PrepChem. Retrieved from [Link]
Thermodynamic Study of Steric Effects in Pyridine Complexes. Royal Society of Chemistry (Dalton Trans.). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers
Subject: 4-Methylnicotinoyl Chloride (CAS: 39620-04-7)
Executive Summary: The Stability Challenge
4-Methylnicotinoyl chloride is a critical electrophilic intermediate often used in the synthesis of amide-based kinase inhibitors and pyridine derivatives. However, its high reactivity presents a specific analytical challenge: distinguishing the intact acyl chloride from its hydrolysis product (4-methylnicotinic acid) and its solvolysis derivatives (esters).
Direct mass spectrometric analysis of acyl chlorides is prone to artifacts. This guide compares the fragmentation signatures of the intact chloride against its common "alternatives"—the impurities formed during handling—and provides a validated derivatization protocol for unambiguous identification.
Theoretical Fragmentation & Isotopic Signatures
The definitive identification of 4-methylnicotinoyl chloride relies on two unique spectral features that distinguish it from the parent acid: the Chlorine Isotope Pattern and the Alpha-Cleavage Pathway .
The "Gold Standard" Spectrum: 4-Methylnicotinoyl Chloride
Formula: C₇H₆ClNO
Exact Mass: 155.01 (for ³⁵Cl)
Key Diagnostic Ions (EI-MS, 70 eV)
m/z (Ion)
Identity
Mechanism
Relative Intensity
155
M⁺ (Parent)
Molecular Ion (³⁵Cl)
Moderate
157
[M+2]⁺
Isotope Peak (³⁷Cl)
~32% of M⁺ (Diagnostic)
120
[M - Cl]⁺
Acylium Ion (Base Peak)
100% (High)
92
[M - Cl - CO]⁺
Pyridyl Cation
High
65
[92 - HCN]⁺
Ring Fragmentation
Moderate
Critical Insight: The presence of the m/z 157 peak with roughly 1/3rd the intensity of the 155 peak is the only confirmation of the intact chloride. If this pattern is absent, the sample has hydrolyzed.
Comparative Analysis: Chloride vs. Acid vs. Ester[1]
In a real-world drug development context, you are rarely comparing "Brand A vs. Brand B." You are comparing Intact Reagent vs. Decomposed Impurity .
The following table contrasts the Mass Spec profiles of the chloride against its primary degradation product (the acid) and its analytical derivative (the methyl ester).
Table 1: Spectral Differentiation Matrix
Feature
4-Methylnicotinoyl Chloride (Target)
4-Methylnicotinic Acid (Hydrolysis Impurity)
Methyl 4-methylnicotinate (Derivatized Standard)
Molecular Weight
155.58
137.14
151.16
Parent Ion (M⁺)
155 / 157 (3:1 ratio)
137 (No isotope pattern)
151
Primary Loss
-35/37 (Chlorine radical)
-17 (Hydroxyl radical)
-31 (Methoxy radical)
Common Fragment
m/z 120 (Acylium)
m/z 120 (Acylium)
m/z 120 (Acylium)
Secondary Fragment
m/z 92 (Loss of CO)
m/z 92 (Loss of CO)
m/z 92 (Loss of CO)
Stability
Unstable (Hydrolyzes in air)
Stable
Stable
GC Suitability
Poor (Degrades column)
Poor (Requires derivatization)
Excellent
Analytical Pitfall: The "Convergent Ion" Trap
Note that all three species produce a base peak at m/z 120 (the acylium ion) .
Chloride loses Cl (155 - 35 = 120).
Acid loses OH (137 - 17 = 120).
Ester loses OMe (151 - 31 = 120).
Warning: If you rely solely on the base peak (120) or the secondary fragment (92), you cannot distinguish the reactive reagent from the inactive acid. You must observe the molecular ion region (137 vs 151 vs 155/157).
Visualizing the Fragmentation Pathways[3][4][5][6]
The following diagram illustrates how the Chloride, Acid, and Ester pathways converge, highlighting the specific losses required to reach the common Acylium intermediate.
Figure 1: Convergence of fragmentation pathways. Note that while the starting parents differ, they all funnel through the m/z 120 Acylium ion. Differentiation requires identification of the specific neutral loss (Cl, OH, or OMe).
Direct injection of acyl chlorides into a GC-MS is discouraged. The HCl formed can damage the stationary phase, and thermal hydrolysis in the injector port can lead to false negatives (appearing as the acid).
The Solution: Convert the reactive chloride to the stable methyl ester immediately before analysis.
Protocol: Methanol Quench Method
Objective: Confirm the purity of 4-methylnicotinoyl chloride by quantitative conversion to methyl 4-methylnicotinate.
Sampling: Take a 20 µL aliquot of the reaction mixture (containing the acyl chloride).
Quenching: Immediately dispense into a vial containing 500 µL of anhydrous Methanol (MeOH) .
Chemistry: R-COCl + MeOH → R-COOMe + HCl
Note: This reaction is instantaneous and exothermic.
Neutralization (Optional but Recommended): Add 20 mg of solid Sodium Bicarbonate (NaHCO₃) to neutralize the generated HCl, protecting the GC column.
Dilution: Dilute with 1 mL of Dichloromethane (DCM) or Ethyl Acetate.
Analysis: Inject 1 µL into GC-MS (Split 20:1).
Data Interpretation[3][4][6][7][8][9][10][11]
Success Criteria: You should observe a single peak at m/z 151 (Methyl Ester).
Calculation: If the original sample contained unreacted Acid (impurity), it will not be esterified rapidly by methanol without an acid catalyst/heat. Therefore:
Peak A (m/z 151): Corresponds to active Acyl Chloride.
Peak B (m/z 137): Corresponds to inert Acid impurity.
Ratio: Integration of Peak A vs. Peak B gives the purity of the acyl chloride reagent.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text on alpha-cleavage mechanisms in carbonyls).
Shimadzu Corporation. (n.d.). GC/MS Analysis of Acyl Chlorides via Methyl Ester Derivatization. Application Note. Retrieved from [Link]
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Nicotinic Acid (CAS 59-67-6) and Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
Validation
Spectroscopic Characterization of 4-Methylnicotinoyl Chloride: A Comparative Guide to Carbonyl Diagnostics
Executive Summary 4-Methylnicotinoyl chloride (CAS: 155136-54-2) is a critical electrophilic building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and pyridine-based amides.[1] Its high r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Methylnicotinoyl chloride (CAS: 155136-54-2) is a critical electrophilic building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and pyridine-based amides.[1] Its high reactivity, however, makes it prone to rapid hydrolysis, rendering standard quality control (QC) challenging.
This guide provides a technical analysis of the infrared (IR) carbonyl stretch—the definitive diagnostic marker for this molecule. Unlike standard aromatic acyl chlorides, the 4-methyl substitution introduces Steric Inhibition of Resonance (SIR) , a phenomenon that subtly alters its spectral signature compared to unsubstituted nicotinoyl chloride.
The Diagnostic Signature: Carbonyl Stretch Analysis
The carbonyl (
) stretch is the most reliable metric for verifying the conversion of 4-methylnicotinic acid to its chloride derivative.
Comparative Spectral Data
The following table contrasts the target molecule with its precursor and common analogs.
Compound
Functional Group
Frequency (cm⁻¹)
Spectral Characteristics
4-Methylnicotinoyl Chloride
Acyl Chloride
1780 – 1795
Sharp, intense singlet.[2] Shifted higher due to SIR.
Nicotinoyl Chloride
Acyl Chloride
1770 – 1775
Sharp singlet. Typical aromatic conjugation.
4-Methylnicotinic Acid
Carboxylic Acid
1680 – 1720
Broad, lower frequency.[3] Accompanied by broad O-H (2500–3300 cm⁻¹).[4][5]
The most common failure mode in handling this reagent is moisture contamination.
The Shift: Upon exposure to atmospheric moisture, the diagnostic peak at ~1790 cm⁻¹ will diminish, and a new peak at ~1710 cm⁻¹ (the acid) will emerge.
The "Ghost" Band: A broad absorption appearing between 2500–3300 cm⁻¹ confirms the formation of the carboxylic acid O-H bond, signaling reagent degradation.
Mechanistic Insight: Why the Frequency Shifts?
To interpret the spectrum correctly, one must understand the competing electronic and steric forces at play on the pyridine ring.
A. Electron Withdrawal (Inductive Effect)
The pyridine nitrogen is electronegative, pulling electron density away from the ring and the carbonyl carbon.
Effect: Shortens the
bond.
Result: Increases force constant (
), raising the frequency ().
B. Steric Inhibition of Resonance (The 4-Methyl Effect)
This is the distinguishing feature of the 4-methyl derivative. The methyl group at position 4 is ortho to the carbonyl chloride at position 3.
Mechanism: The bulky methyl group sterically clashes with the large chlorine atom or the carbonyl oxygen, preventing the carbonyl group from lying coplanar with the pyridine ring.
Consequence: The
-conjugation between the aromatic ring and the carbonyl is broken. The bond loses its partial single-bond character (which usually lowers frequency) and behaves more like a localized, "stiff" double bond.
Net Result: A blue shift (higher wavenumber) compared to unsubstituted nicotinoyl chloride.
Figure 1: Mechanistic flow showing how steric bulk at the 4-position inhibits resonance, resulting in a higher carbonyl frequency.
Experimental Protocol: Self-Validating Analysis
Due to the moisture sensitivity of 4-methylnicotinoyl chloride, standard open-air IR sampling will yield false negatives (showing the acid spectrum).
Method A: Inert ATR Sampling (Recommended)
Equipment: FTIR with Diamond ATR accessory.
Preparation: Purge the spectrometer bench with dry nitrogen for 15 minutes.
Execution:
Keep the sample vial sealed until the moment of analysis.
Place a droplet/solid on the crystal and cover immediately with the anvil.
Validation: Scan immediately. If the peak at ~1710 cm⁻¹ grows over consecutive scans (1 min apart), the sample is hydrolyzing on the crystal.
Method B: Nujol Mull (Gold Standard for Stability)
If an inert atmosphere glovebox is not available, use the Nujol mull technique to protect the sample.
Grind: In a dry mortar, grind the solid sample.
Mix: Add dry mineral oil (Nujol) to form a thick paste. The oil acts as a barrier to atmospheric moisture.
Sandwich: Press the mull between two NaCl or KBr salt plates.
Measure: The Nujol will show C-H stretches (2900 cm⁻¹), but the carbonyl region (1700–1800 cm⁻¹) will remain clear for analysis.
Workflow: Synthesis Monitoring
Use this logic flow to determine reaction completion when synthesizing the chloride from the acid.
Figure 2: Decision tree for monitoring the conversion of acid to acyl chloride using IR spectroscopy.
Troubleshooting & Common Pitfalls
Observation
Diagnosis
Corrective Action
Split Peak (Doublet) at 1775/1740 cm⁻¹
Fermi Resonance
Common in acyl chlorides. The lower frequency shoulder is often an overtone of the C-Cl stretch enhanced by resonance. Do not mistake for impurity.
Broad Hump at 3000 cm⁻¹
Wet Sample
The sample has hydrolyzed. Redistill or recrystallize under inert gas.
Peak at 1820 + 1760 cm⁻¹
Anhydride Formation
If using oxalyl chloride/thionyl chloride, you may have formed the symmetrical anhydride. Check stoichiometry.
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Standard reference for general carbonyl shifts and Fermi resonance in acyl chlorides).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Authoritative source on ortho-effects and steric inhibition of resonance in aromatic systems).
Katritzky, A. R., & Taylor, R. (1971). Physical Methods in Heterocyclic Chemistry. Academic Press. (Specific data on pyridine ring electronic influences on substituents).
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[6] (Comprehensive tables for acyl chloride frequencies).
A Comparative Guide to the Stability of Substituted Nicotinoyl Chlorides for Pharmaceutical and Agrochemical Synthesis
Introduction: The Critical Role of Stability in Nicotinoyl Chloride Chemistry Nicotinoyl chlorides are highly valuable reagents in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1][2] Their utility s...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Stability in Nicotinoyl Chloride Chemistry
Nicotinoyl chlorides are highly valuable reagents in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1][2] Their utility stems from the presence of the reactive acyl chloride group, which allows for the efficient introduction of the nicotinoyl moiety into target molecules. This structural motif is a cornerstone in numerous active pharmaceutical ingredients (APIs), contributing to their desired biological activity. However, the very reactivity that makes nicotinoyl chlorides synthetically useful also renders them susceptible to degradation, primarily through hydrolysis and aminolysis.[3][4] This inherent instability presents a significant challenge in process development, storage, and handling, where premature degradation can lead to reduced yields, impure products, and inconsistent reaction kinetics.
This guide provides a comprehensive comparison of the stability of various substituted nicotinoyl chlorides. We will delve into the electronic and steric effects of substituents on the pyridine ring and their influence on the reactivity of the acyl chloride functionality. Furthermore, this guide will provide detailed, field-proven experimental protocols for the quantitative assessment of stability, enabling researchers to make informed decisions in the selection and handling of these critical synthetic intermediates.
Factors Influencing the Stability of Substituted Nicotinoyl Chlorides
The stability of a substituted nicotinoyl chloride is intrinsically linked to the electrophilicity of the carbonyl carbon. Any factor that modulates the electron density at this carbon will directly impact its susceptibility to nucleophilic attack and, consequently, its stability.
Electronic Effects of Substituents
The electronic nature of substituents on the pyridine ring plays a paramount role in determining the stability of the nicotinoyl chloride. These effects can be broadly categorized as inductive and resonance effects.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are strongly electron-withdrawing. They exert a negative inductive effect (-I), pulling electron density away from the pyridine ring and, by extension, from the carbonyl carbon. This increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. Consequently, nicotinoyl chlorides bearing electron-withdrawing groups are generally less stable and more reactive.
Electron-Donating Groups (EDGs): Conversely, substituents like alkoxy (-OR) and amino (-NR₂) groups are electron-donating. They exert a positive mesomeric effect (+M) by donating their lone pair of electrons into the pyridine ring system. This delocalization of electron density extends to the carbonyl group, reducing the partial positive charge on the carbonyl carbon. As a result, the electrophilicity of the carbonyl carbon is diminished, leading to increased stability and lower reactivity of the nicotinoyl chloride.
The interplay of these electronic effects dictates the overall reactivity of the substituted nicotinoyl chloride. This relationship can be quantitatively described by the Hammett equation, which correlates reaction rates with substituent constants (σ).[5][6][7][8]
Steric Effects of Substituents
While electronic effects are often the primary drivers of reactivity, steric hindrance can also play a significant role. Bulky substituents positioned near the acyl chloride group (e.g., at the 2- or 6-position of the pyridine ring) can physically impede the approach of a nucleophile to the carbonyl carbon. This steric shield reduces the rate of nucleophilic attack, thereby increasing the kinetic stability of the nicotinoyl chloride.
Comparative Stability Data
Substituent (Position)
Electronic Effect
Predicted Relative Stability
Predicted Relative Rate of Hydrolysis
4-Methoxy (-OCH₃)
Strong Electron-Donating (+M > -I)
High
Slowest
4-Methyl (-CH₃)
Weak Electron-Donating (+I)
Moderate-High
Slow
None (Nicotinoyl chloride)
Reference
Moderate
Reference
2-Chloro (-Cl)
Strong Electron-Withdrawing (-I > +M)
Low
Fast
4-Chloro (-Cl)
Strong Electron-Withdrawing (-I > +M)
Low
Fast
6-Chloro (-Cl)
Strong Electron-Withdrawing (-I)
Low
Fast
4-Nitro (-NO₂)
Very Strong Electron-Withdrawing (-I, -M)
Very Low
Fastest
Note: The predicted relative rates are based on the established principles of substituent effects on the rates of nucleophilic acyl substitution reactions.
Experimental Protocols for Stability Assessment
To provide a framework for the empirical determination of stability, the following detailed protocols for assessing hydrolytic and aminolytic stability are presented. These methods are designed to be self-validating and provide reproducible, quantitative data.
Protocol 1: Determination of Hydrolytic Stability via HPLC
This method allows for the precise quantification of the degradation of a substituted nicotinoyl chloride in an aqueous solution over time.
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of a substituted nicotinoyl chloride.
Materials:
Substituted nicotinoyl chloride of interest
Acetonitrile (HPLC grade)
Deionized water (HPLC grade)
Trifluoroacetic acid (TFA)
HPLC system with a UV detector and a C18 reversed-phase column
Thermostatted autosampler or reaction vessel
Experimental Workflow:
Caption: Workflow for Hydrolytic Stability Assessment by HPLC.
Step-by-Step Procedure:
Preparation of Stock Solution: Accurately weigh approximately 10 mg of the substituted nicotinoyl chloride and dissolve it in 10 mL of anhydrous acetonitrile in a volumetric flask. This will be your stock solution.
Reaction Initiation: In a thermostatted vessel at a controlled temperature (e.g., 25 °C), add a known volume of the stock solution to a predetermined volume of a water/acetonitrile mixture (e.g., 50:50 v/v) to achieve the desired initial concentration. Start a timer immediately upon addition.
Time-course Sampling: Using an autosampler or by manual pipetting, withdraw aliquots of the reaction mixture at regular time intervals (e.g., every 5, 10, 15, 30, 60 minutes). The frequency of sampling should be adjusted based on the expected reactivity of the compound.
Reaction Quenching: Immediately quench the reaction in each aliquot by diluting it with a large volume of the HPLC mobile phase (e.g., 1:100 dilution). This will significantly slow down the hydrolysis reaction.
HPLC Analysis: Analyze the quenched samples by HPLC. A typical method would involve a C18 column with a gradient elution of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA). Monitor the disappearance of the nicotinoyl chloride peak at a suitable UV wavelength.
Data Analysis: Plot the natural logarithm of the peak area of the substituted nicotinoyl chloride (ln[Area]) against time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k).
Protocol 2: Determination of Aminolytic Stability via ¹H NMR Spectroscopy
This protocol utilizes ¹H NMR to monitor the reaction of a substituted nicotinoyl chloride with a model amine, providing insights into its reactivity towards nucleophiles commonly used in drug synthesis.
Objective: To determine the second-order rate constant for the aminolysis of a substituted nicotinoyl chloride.
Materials:
Substituted nicotinoyl chloride of interest
A model amine (e.g., benzylamine)
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
NMR spectrometer
NMR tubes
Experimental Workflow:
Caption: Workflow for Aminolytic Stability Assessment by ¹H NMR.
Step-by-Step Procedure:
Sample Preparation: Prepare two separate solutions in a deuterated solvent: one of the substituted nicotinoyl chloride and one of the model amine at known concentrations.
Reaction Initiation: In an NMR tube, combine known volumes of the two solutions at a controlled temperature. Quickly acquire the first NMR spectrum (t=0).
Time-resolved NMR Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.
Spectral Processing and Integration: Process the spectra (phasing, baseline correction). Identify characteristic peaks for the reactant nicotinoyl chloride and the resulting amide product. Integrate these peaks to determine their relative concentrations at each time point.
Kinetic Analysis: Using the integration values, calculate the concentrations of the reactants and products at each time point. Plot the appropriate concentration function versus time to determine the second-order rate constant. For a reaction of the type A + B → C, the integrated rate law is complex, but if one reactant is in large excess, pseudo-first-order kinetics can be assumed.
Mechanistic Insights into Degradation Pathways
The degradation of substituted nicotinoyl chlorides primarily proceeds through a nucleophilic acyl substitution mechanism. The exact pathway, however, can vary depending on the substituents and the reaction conditions.
Caption: General Mechanism of Nucleophilic Acyl Substitution.
For most substituted nicotinoyl chlorides, the reaction proceeds via a bimolecular addition-elimination pathway. The nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group to yield the final product. For nicotinoyl chlorides with strong electron-donating substituents, a unimolecular (Sₙ1-like) pathway involving the formation of a resonance-stabilized acylium ion intermediate may become competitive under certain conditions.
Conclusion
The stability of substituted nicotinoyl chlorides is a critical parameter that dictates their successful application in chemical synthesis. By understanding the electronic and steric effects of substituents on the pyridine ring, researchers can predict the relative stability of different derivatives and select the most appropriate reagent for their specific needs. The experimental protocols provided in this guide offer a robust framework for the quantitative assessment of stability, enabling data-driven decisions in process development and optimization. A thorough understanding of the stability of these valuable intermediates is essential for the efficient and reproducible synthesis of novel pharmaceuticals and agrochemicals.
References
Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link][4]
Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link][6]
Journal of the Chemical Society B: Physical Organic. (1969). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Retrieved from [Link][7]
Journal of the Chemical Society, Perkin Transactions 2. (1974). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Retrieved from [Link][5]
Kevill, D. N. (2019). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 20(15), 3785. [Link][9]
MDPI. (2020). Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. Retrieved from [Link][10]
PrepChem.com. (n.d.). Synthesis of Nicotinoyl chloride. Retrieved from [Link]
PubChem. (n.d.). 2-Chloronicotinoyl chloride. Retrieved from [Link][11]
PubChem. (n.d.). 6-Chloronicotinoyl Chloride. Retrieved from [Link][12]
ResearchGate. (2013). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Retrieved from [Link][13]
Science.gov. (n.d.). hydrolysis rate constants: Topics by Science.gov. Retrieved from [Link][14]
A Guide to the Safe Disposal of 4-Methylnicotinoyl Chloride for Laboratory Professionals
For researchers and professionals in drug development, the synthesis and handling of reactive chemical intermediates are daily realities. Among these, acyl chlorides like 4-Methylnicotinoyl chloride (CAS No. 155136-54-2)...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the synthesis and handling of reactive chemical intermediates are daily realities. Among these, acyl chlorides like 4-Methylnicotinoyl chloride (CAS No. 155136-54-2) are potent reagents valued for their reactivity in forming amides, esters, and other critical functional groups. However, this same reactivity necessitates a thorough understanding and strict adherence to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of 4-Methylnicotinoyl chloride, grounded in established safety protocols and chemical principles.
Understanding the Inherent Risks: The Reactivity of 4-Methylnicotinoyl Chloride
4-Methylnicotinoyl chloride is a derivative of nicotinic acid and, as an acyl chloride, is characterized by its highly electrophilic carbonyl carbon. This intrinsic reactivity is the cornerstone of its utility in synthesis, but it is also the source of its primary hazards.
The principal danger associated with 4-Methylnicotinoyl chloride is its violent reaction with nucleophiles, most notably water. This hydrolysis reaction is rapid and highly exothermic, producing 4-methylnicotinic acid and hydrochloric acid (HCl) gas. The generation of corrosive HCl gas presents a significant inhalation hazard and can cause severe damage to respiratory tissues. Furthermore, the heat generated can cause thermal burns and potentially lead to the boiling of the reaction mixture, creating a splash hazard.
Key Chemical Reaction:
CH₃C₅H₃N(COCl) + H₂O → CH₃C₅H₃N(COOH) + HCl
Given these properties, 4-Methylnicotinoyl chloride is classified as a corrosive and toxic substance.[1][2] Improper handling and disposal can lead to serious injury and environmental harm.
Hazard Profile of 4-Methylnicotinoyl Chloride
Hazard Category
GHS Hazard Statement
GHS Pictogram
Corrosion
H290: May be corrosive to metals. H314: Causes severe skin burns and eye damage.
Corrosion
Acute Toxicity (Oral)
H302: Harmful if swallowed.
Exclamation Mark
Skin Irritation
H315: Causes skin irritation.
Exclamation Mark
Eye Irritation
H319: Causes serious eye irritation.
Exclamation Mark
Respiratory Irritation
H335: May cause respiratory irritation.
Exclamation Mark
Transportation and Handling:
According to supplier information, 4-Methylnicotinoyl chloride is classified for transport under:
This classification underscores the dual corrosive and toxic nature of the compound and dictates the stringent packaging and handling requirements for its transportation and storage.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 4-Methylnicotinoyl chloride in any capacity, from initial use to final disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
PPE Category
Specification
Rationale
Eye Protection
Chemical splash goggles and a face shield.
Protects against splashes of the chemical and its reaction products, as well as corrosive HCl gas.
Hand Protection
Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™).
Provides a robust barrier against skin contact with the corrosive acyl chloride.
Body Protection
A flame-retardant laboratory coat, long pants, and closed-toe shoes.
Protects the skin from accidental spills and splashes.
Respiratory Protection
A NIOSH-approved respirator with an acid gas cartridge.
Essential for protecting against the inhalation of HCl gas, especially during neutralization procedures.
All handling of 4-Methylnicotinoyl chloride, including the disposal process, must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of any released vapors or gases. An emergency eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Protocol for 4-Methylnicotinoyl Chloride
The primary goal of the disposal procedure is the controlled and safe neutralization of the reactive acyl chloride. This is achieved through a carefully managed hydrolysis and subsequent neutralization of the acidic byproducts.
Part 1: Quenching and Hydrolysis
This initial step aims to safely hydrolyze the 4-Methylnicotinoyl chloride to the less reactive 4-methylnicotinic acid and hydrochloric acid.
Materials:
Large beaker (at least 10 times the volume of the quenching solution)
Stir bar and magnetic stir plate
Ice bath
Dropping funnel or pipette
Appropriate PPE
Procedure:
Prepare the Quenching Solution: In the large beaker, prepare a dilute solution of a weak base, such as sodium bicarbonate (5-10% w/v in water). The use of a weak base helps to control the initial reaction rate and neutralize the forming HCl.
Cool the Quenching Solution: Place the beaker in an ice bath and allow the solution to cool to below 10°C. This is crucial for managing the exothermic nature of the hydrolysis reaction.
Slow Addition of 4-Methylnicotinoyl Chloride: With vigorous stirring, slowly add the 4-Methylnicotinoyl chloride to the cold quenching solution dropwise. The slow addition rate is critical to prevent a runaway reaction and excessive heat generation.
Observe and Control: Effervescence (release of CO₂ gas) will be observed as the HCl is neutralized by the bicarbonate. If the reaction becomes too vigorous or the temperature rises rapidly, immediately stop the addition and allow the reaction to subside before continuing.
Complete the Hydrolysis: Once all the 4-Methylnicotinoyl chloride has been added, continue stirring the mixture in the ice bath for at least one hour to ensure the complete hydrolysis of the acyl chloride.
Part 2: Final Neutralization and Disposal
After the initial quenching, the resulting solution will contain 4-methylnicotinic acid and may still be acidic. The final step is to ensure the solution is neutralized before disposal.
Materials:
pH paper or a calibrated pH meter
Sodium bicarbonate or another suitable base (e.g., sodium carbonate)
Appropriate waste container
Procedure:
Check the pH: Carefully check the pH of the solution using pH paper or a pH meter.
Adjust to a Neutral pH: If the solution is still acidic (pH < 6), slowly add more sodium bicarbonate or another suitable base with stirring until the pH is between 6 and 8. Be mindful of continued effervescence.
Final Disposal: Once the solution is neutralized, it can be disposed of as aqueous chemical waste in accordance with your institution's and local regulations. The neutralized solution should be transferred to a properly labeled hazardous waste container. Do not pour down the drain unless specifically permitted by your institution's environmental health and safety office.
Decontaminate Equipment: All glassware and equipment that came into contact with 4-Methylnicotinoyl chloride should be thoroughly rinsed with a dilute basic solution (e.g., sodium bicarbonate solution) before standard cleaning procedures.
Disposal Decision Workflow
The following flowchart provides a visual guide to the decision-making process for the disposal of 4-Methylnicotinoyl chloride.
Caption: Decision workflow for the disposal of 4-Methylnicotinoyl chloride.
Conclusion: A Commitment to Safety
The responsible management of reactive chemicals like 4-Methylnicotinoyl chloride is a fundamental aspect of professional laboratory practice. By understanding the chemical principles behind its reactivity, adhering to stringent safety precautions, and following a validated disposal protocol, researchers can mitigate the risks associated with this valuable synthetic building block. This commitment to safety not only protects laboratory personnel but also ensures the preservation of our environment. Always consult your institution's specific guidelines and your Environmental Health and Safety department for any additional requirements.
References
Daniels Health. (2020, February 27). How To Dispose Of Lab Chemicals. Retrieved from [Link]
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
PubChem. (n.d.). Nicotinoyl chloride. Retrieved from [Link]
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
Chemistry LibreTexts. (2022, July 18). 11.9: Nucleophilic Acyl Substitution Reactions in the Laboratory. Retrieved from [Link]
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]
Wikipedia. (n.d.). Choline chloride. Retrieved from [Link]
PubChem. (n.d.). 4-Chloronicotinoyl chloride. Retrieved from [Link]
Personal protective equipment for handling 4-Methylnicotinoyl chloride
Executive Summary & Hazard Characterization 4-Methylnicotinoyl chloride is a highly reactive electrophilic acylating agent used frequently in the synthesis of pyridine-based pharmaceuticals.[1] Unlike standard organic re...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Characterization
4-Methylnicotinoyl chloride is a highly reactive electrophilic acylating agent used frequently in the synthesis of pyridine-based pharmaceuticals.[1] Unlike standard organic reagents, its primary hazard lies in its hydrolytic instability .[1] Upon contact with ambient moisture, it rapidly decomposes to release hydrogen chloride (HCl) gas and 4-methylnicotinic acid.[1]
The Safety Paradox: The material is often supplied as a solid or semi-solid, leading researchers to underestimate its volatility. However, the moment the container is opened, invisible HCl micro-plumes can form, compromising respiratory tracts and corroding mucous membranes.
Core Hazards:
Skin Corrosion (Category 1B): Irreversible damage to the dermis upon contact.
Lachrymator: Potent eye irritant; induces severe tearing and potential corneal opacity.[1]
Water Reactive (EUH014): Reacts violently with water; generates toxic gas.[1]
Personal Protective Equipment (PPE) Matrix
Rationale: Standard latex gloves are insufficient for acid chlorides due to rapid permeation rates. The following PPE system is non-negotiable for handling this compound.
Protection Zone
Required Equipment
Technical Justification
Hand (Primary)
Nitrile (Minimum 5 mil)
Provides physical barrier against solid particulates.[1]
Hand (Secondary)
Silver Shield / Laminate (Under-glove)
Critical: Acid chlorides can permeate nitrile in <5 mins.[1] Laminate liners provide >4 hour breakthrough time [1].[1]
Ocular
Chemical Splash Goggles
Safety glasses allow gas entry from the sides. Goggles provide a gas-tight seal against HCl fumes.[1]
Face
8-inch Face Shield
Required during quenching or transfer of >5g to protect against exothermic splash-back.[1]
Respiratory
Fume Hood (Face velocity >100 fpm)
Primary containment.[1] If work must occur outside a hood (rare), a full-face respirator with Acid Gas (E) cartridges is mandatory.[1]
Body
Chemical-Resistant Lab Coat (Poly/Cotton)
Buttoned to the neck.[1] For scale-up (>100g), add a chemically resistant apron (Tychem or PVC).[1]
PPE Decision Logic
The following decision tree illustrates the required protection levels based on experimental scale and state.
Figure 1: PPE Selection Logic. Note that liquid handling defaults to Level 2 due to the increased risk of rapid skin absorption and splash.
Operational Protocol: The "Dry-Chain" Method
To maintain scientific integrity and safety, you must prevent hydrolysis before the desired reaction.[1]
A. Pre-Operational Checks
Glassware: Oven-dried (>120°C) for at least 2 hours. Flame-drying under vacuum is preferred for sensitive kinetics.[1]
Atmosphere: Argon or Nitrogen line must be active.[2] 4-Methylnicotinoyl chloride degrades rapidly in humid air, altering stoichiometry.[1]
B. Weighing and Transfer
Solid Form: Do not weigh on an open bench.
Tare a dry vial with a cap in the balance.
Move vial to the Fume Hood.
Transfer solid into the vial inside the hood.
Cap tightly, return to balance to weigh.
Why? This prevents HCl generation on the delicate balance mechanism and protects the user from inhaling dust.
Liquid/Solution: Use positive displacement pipettes or glass syringes with Luer-lock needles.[1] Avoid pouring, which increases surface area for hydrolysis.[1]
C. Reaction Setup
Always add the acid chloride to the reaction mixture, or add the solvent to the acid chloride under inert gas.
Trap: If the reaction generates significant HCl (e.g., nucleophilic substitution without a base scavenger), route the exhaust through a base trap (NaOH solution) to neutralize emissions before they enter the hood ductwork [2].
Disposal & Quenching Strategy
Crucial Warning: Never dispose of unreacted acid chlorides directly into aqueous waste streams.[1] This will cause an immediate "geyser" effect due to exothermic hydrolysis and gas evolution.
Quenching Workflow (The "Cold-Kill" Method)
Follow this specific order of operations to safely destroy excess reagent.
Figure 2: Step-by-step quenching mechanism.[1][3] Converting the acid chloride to an ester (via alcohol) first is significantly less violent than direct water hydrolysis.
Step-by-Step Quench:
Cool: Place the vessel containing the residue in an ice bath (0°C).
Dilute: Add an inert solvent (DCM or Toluene) if the residue is concentrated.[1]
Disposal: Check pH. If neutral (pH 6-8), dispose of in the Halogenated Organic Waste container.[1]
Emergency Response
Incident
Immediate Action
Skin Contact
Do not use neutralization creams immediately. Flush with water for 15 minutes.[1][9] Remove contaminated clothing under the shower to prevent dragging chemical across the face.
Eye Contact
Flush for 15 minutes holding eyelids open.[1] Time is vision. Seek medical attention immediately (Ophthalmologist).
Spill (<5ml)
Cover with dry sand or Vermiculite.[1] Do not use paper towels (fire risk from heat of hydrolysis).[1] Scoop into a dry container and quench in the hood.
Inhalation
Move to fresh air.[1][4][9][10] If breathing is difficult, oxygen should be administered by trained personnel.[1] Monitor for delayed pulmonary edema (fluid in lungs).[1]
References
Ansell Chemical Resistance Guide. (2024).[1] Permeation & Degradation Data for Acid Chlorides.[1] Retrieved from
Massachusetts Institute of Technology (MIT) EHS. (2023).[1] Standard Operating Procedure: Acid Chlorides. Retrieved from [1]
PubChem. (2025).[1] Compound Summary: Nicotinoyl Chloride Derivatives. National Library of Medicine. Retrieved from [1]
Sigma-Aldrich. (2025).[1][4][9][10][11] Safety Data Sheet: 4-Methylnicotinoyl chloride.[1] Retrieved from [1]